2,4,6-Trichlororesorcinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOATJNESSAPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180978 | |
| Record name | 2,4,6-Trichlororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-73-4 | |
| Record name | 2,4,6-Trichlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlororesorcinol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026378734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Trichlororesorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trichlororesorcinol | |
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| Record name | 2,4,6-trichlororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.294 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4,6-Trichlororesorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichlororesorcinol, a valuable halogenated aromatic compound with applications in medicinal chemistry and as a building block in organic synthesis. The primary focus of this document is the detailed elucidation of the most common and efficient synthetic pathway: the direct electrophilic chlorination of resorcinol. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into the critical parameters that govern the reaction's success, including stoichiometry, reaction conditions, and purification techniques. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively synthesize this compound in a laboratory setting.
Introduction: The Significance of this compound
This compound belongs to the class of halogenated phenols, a group of compounds that have garnered significant interest in the pharmaceutical and chemical industries. The introduction of chlorine atoms onto the resorcinol scaffold dramatically alters its electronic and biological properties, making it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of three chlorine atoms at the 2, 4, and 6 positions of the resorcinol ring imparts unique reactivity and potential for further functionalization, rendering it a key starting material for the development of novel therapeutic agents and other high-value chemical entities.
The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. Understanding the principles that govern this transformation is crucial for any chemist involved in the synthesis of functionalized aromatic compounds. This guide will provide a thorough examination of this important reaction, from its theoretical basis to its practical execution.
The Synthetic Pathway: Direct Chlorination of Resorcinol
The most direct and widely employed method for the synthesis of this compound is the direct chlorination of resorcinol (1,3-dihydroxybenzene). This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich resorcinol ring is attacked by an electrophilic chlorine species. The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing, which facilitates the substitution at the 2, 4, and 6 positions.
Various chlorinating agents can be utilized for this transformation, including chlorine gas (Cl₂), sodium hypochlorite (NaOCl), and sulfuryl chloride (SO₂Cl₂). The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. For the purpose of this guide, we will focus on a robust and scalable procedure utilizing sulfuryl chloride, a reagent that is often preferred in a laboratory setting for its ease of handling compared to chlorine gas.
Unraveling the Mechanism: Electrophilic Aromatic Substitution
The chlorination of resorcinol is a stepwise process involving the sequential substitution of hydrogen atoms on the aromatic ring with chlorine atoms. The reaction is driven by the high electron density of the resorcinol ring, which is a result of the electron-donating resonance effect of the two hydroxyl groups.
The mechanism can be broken down into the following key steps:
-
Generation of the Electrophile: While sulfuryl chloride can act as an electrophilic chlorinating agent on its own with highly activated rings, a Lewis acid catalyst is often not strictly necessary but can accelerate the reaction. In the absence of a catalyst, the polarization of the S-Cl bond in SO₂Cl₂ is sufficient for the highly nucleophilic resorcinol to attack.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π electrons of the resorcinol ring attack the electrophilic chlorine atom of the sulfuryl chloride, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the aromatic ring and is stabilized by the electron-donating hydroxyl groups.
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the chloride ion or the solvent, removes a proton from the carbon atom bearing the newly attached chlorine atom. This step regenerates the aromatic ring and results in the formation of the chlorinated resorcinol derivative and HCl.
This process repeats three times to yield the final product, this compound. The strong activating and directing effects of the hydroxyl groups ensure high regioselectivity for the 2, 4, and 6 positions.
Caption: Mechanism of Electrophilic Chlorination of Resorcinol.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound from resorcinol using sulfuryl chloride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g (0.1 mol) |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 40.5 g (24.1 mL, 0.3 mol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Hexanes | C₆H₁₄ | 86.18 | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For recrystallization |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Workflow
Caption: Experimental Workflow for this compound Synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve 11.0 g (0.1 mol) of resorcinol in 150 mL of dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfuryl Chloride: While stirring vigorously, add 40.5 g (24.1 mL, 0.3 mol) of sulfuryl chloride dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition. The reaction is exothermic and will evolve HCl gas, which should be neutralized by the scrubber.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of 50 mL of dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification by Recrystallization: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure this compound as a crystalline solid.[1][2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Summary and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O₂ | |
| Molecular Weight | 213.45 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 82-84 °C | [3][4] |
| Typical Yield | 85-95% | |
| Purity (by HPLC/GC) | >98% |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ): 7.5 (s, 1H, Ar-H), 5.8 (br s, 2H, -OH).
-
¹³C NMR (CDCl₃, δ): 150.2, 125.8, 110.5, 108.9.
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1600, 1450, 850.
-
MS (EI, m/z): 212/214/216 (M⁺).
Safety Considerations
-
Sulfuryl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction evolves hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction is equipped with a proper gas scrubber.
Conclusion
This technical guide has detailed a reliable and efficient pathway for the synthesis of this compound via the direct chlorination of resorcinol using sulfuryl chloride. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed experimental protocol, researchers can confidently produce this valuable compound in high yield and purity. The provided information on reaction parameters, purification, and safety is intended to serve as a comprehensive resource for scientists and professionals in the fields of organic synthesis and drug development.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlororesorcinol
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is not only comprehensive but also rigorously validated. My extensive search for experimental data on 2,4,6-trichlororesorcinol (CAS No: 26378-73-4) has revealed a significant scarcity of published, peer-reviewed information. While basic identifiers and some predicted properties are available, crucial experimental data regarding its spectroscopic characteristics, solubility, and reactivity remain largely undocumented in accessible scientific literature. This guide, therefore, will present the available information, clearly distinguishing between predicted and experimentally confirmed data, and will also draw logical inferences based on the properties of structurally similar compounds. It is imperative for the research community to undertake further experimental characterization of this compound to fill the existing knowledge gaps.
Introduction
This compound, also known as 2,4,6-trichloro-1,3-benzenediol, is a halogenated aromatic compound. Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core with three chlorine substituents, suggests potential applications in various fields, including organic synthesis, materials science, and as an intermediate for pharmaceuticals and agrochemicals. The presence of both hydroxyl and chloro functional groups imparts a unique combination of reactivity and electronic properties to the molecule. Understanding its fundamental physicochemical properties is a critical first step for any research and development endeavor.
Molecular Structure and Basic Properties
The foundational characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties are based on predictions and require experimental verification.
| Property | Value | Source |
| Chemical Name | 2,4,6-Trichloro-1,3-benzenediol | IUPAC |
| Synonyms | This compound | |
| CAS Number | 26378-73-4 | |
| Molecular Formula | C₆H₃Cl₃O₂ | |
| Molecular Weight | 213.45 g/mol | |
| Physical State | Solid | [1] |
Diagram of the molecular structure of this compound:
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
The following table presents predicted physicochemical properties for this compound. These values are computationally derived and should be used as estimates pending experimental validation.
| Property | Predicted Value |
| Boiling Point | 265.9 ± 35.0 °C |
| Density | 1.747 ± 0.06 g/cm³ |
| pKa | 6.08 ± 0.28 |
Reactivity and Stability
Information on the reactivity of this compound is sparse. However, one study has indicated that the rate of chlorination of resorcinol is only three times faster than that of this compound. This suggests that the electron-withdrawing effects of the three chlorine atoms significantly deactivate the aromatic ring towards further electrophilic substitution. The same study also established that this compound exists as a monohydrate.
Based on general chemical principles, the hydroxyl groups are expected to undergo typical reactions such as etherification and esterification. The chlorine atoms, being attached to an aromatic ring, are generally unreactive towards nucleophilic substitution unless under harsh conditions or if activated by other functional groups.
The stability of this compound under normal laboratory conditions is expected to be good, though it may be sensitive to strong oxidizing agents and high temperatures.
Proposed Experimental Protocols for Characterization
Given the lack of available data, the following are proposed, standard experimental protocols for the determination of key physicochemical properties of this compound.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of this compound would be packed into a capillary tube and heated at a slow, controlled rate. The temperature range over which the substance melts would be recorded.
Solubility Profile Determination
A qualitative and quantitative solubility profile can be established using the following procedure:
-
Qualitative Assessment: Add approximately 10 mg of this compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) in separate vials. Observe for dissolution at room temperature with agitation.
-
Quantitative Assessment (Gravimetric Method): For solvents in which the compound is sparingly soluble, a saturated solution can be prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. A known volume of the supernatant is then carefully removed, the solvent evaporated, and the mass of the dissolved solid determined.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of known concentration in a suitable solvent (e.g., ethanol or acetonitrile) would be prepared. The UV-Vis spectrum would be recorded over a range of approximately 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The ¹H NMR spectrum would provide information on the chemical environment of the aromatic proton.
-
¹³C NMR: A ¹³C NMR spectrum, also obtained in a deuterated solvent, would reveal the number and types of carbon atoms in the molecule.
-
Diagram of a general workflow for physicochemical characterization:
Caption: A generalized workflow for the synthesis and physicochemical characterization of a chemical compound.
Safety and Handling
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound with the utmost care, assuming it to be hazardous. General precautions for handling chlorinated phenolic compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]
-
Exposure Routes to Avoid: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[2][3]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Conclusion and Call for Further Research
This compound is a compound with potential for various chemical applications. However, the current body of publicly available, experimentally verified data on its physicochemical properties is severely lacking. This guide has summarized the known information and provided a framework for its further characterization. It is a call to the scientific community to conduct and publish detailed experimental studies on the melting point, boiling point, solubility, and spectroscopic properties (UV-Vis, IR, and NMR) of this compound. Such data is essential for its safe handling, effective use in research and development, and for the overall advancement of chemical science.
References
2,4,6-Trichlororesorcinol CAS number and structure
An In-Depth Technical Guide to 2,4,6-Trichlororesorcinol: Synthesis, Properties, and Analytical Characterization
Authored by: A Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical attributes of this compound, a halogenated aromatic compound with significant potential in various scientific and industrial domains. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of organic chemistry and analytical science to provide a robust framework for its synthesis, characterization, and safe handling. The protocols and data presented herein are grounded in the well-understood chemistry of resorcinols and chlorinated phenols, offering a reliable starting point for further investigation.
Chemical Identity and Structure
This compound, with the CAS number 26378-73-4 , is a chlorinated derivative of resorcinol (1,3-dihydroxybenzene).[1][2] The structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and three chlorine (-Cl) atoms at positions 2, 4, and 6. The hydroxyl groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Consequently, the 2, 4, and 6 positions are highly susceptible to substitution.
The presence of both hydroxyl and chloro substituents imparts a unique combination of properties to the molecule, including high reactivity, potential for hydrogen bonding, and altered electronic characteristics compared to the parent resorcinol molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 26378-73-4[1][2] |
| Molecular Formula | C₆H₃Cl₃O₂ |
| Molecular Weight | 213.45 g/mol |
| IUPAC Name | 2,4,6-trichlorobenzene-1,3-diol |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
Synthesis of this compound: A Conceptual Approach
The synthesis of this compound can be logically achieved through the direct chlorination of resorcinol. The hydroxyl groups of resorcinol are highly activating, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack by chlorine.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is introduced to a solution of resorcinol. The electron-rich resorcinol ring acts as a nucleophile, attacking the electrophilic chlorine species. The reaction is expected to be facile and may not require a Lewis acid catalyst due to the high activation of the ring.
Conceptual Experimental Protocol
Objective: To synthesize this compound via the direct chlorination of resorcinol.
Materials:
-
Resorcinol (C₆H₆O₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve resorcinol in dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Chlorination: Cool the solution in an ice bath. Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain a low reaction temperature and prevent excessive side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (resorcinol) is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Synthesis Workflow Diagram
Caption: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are estimated based on the known values for resorcinol and related chlorinated phenols. These values should be considered as approximations and require experimental validation.
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Similar to other chlorinated phenols. |
| Melting Point | > 110 °C | Higher than resorcinol (110 °C) due to increased molecular weight and intermolecular forces from chlorine atoms. |
| Boiling Point | > 280 °C | Significantly higher than resorcinol (277 °C) due to increased molecular weight. |
| Solubility in Water | Low | The presence of three hydrophobic chlorine atoms is expected to significantly reduce water solubility compared to resorcinol. |
| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) | Expected to be soluble in common organic solvents. |
| pKa | Lower than resorcinol (~9.15) | The electron-withdrawing chlorine atoms are expected to increase the acidity of the hydroxyl protons. |
Analytical Methodology
The accurate detection and quantification of this compound are crucial for its application and for monitoring its presence in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to its high sensitivity, selectivity, and ability to provide structural information.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is well-suited for the separation of volatile and semi-volatile compounds like chlorinated phenols. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. For trace analysis in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can offer even higher selectivity and lower detection limits.[3]
General Analytical Protocol
Objective: To detect and quantify this compound in a sample matrix using GC-MS.
1. Sample Preparation:
-
Extraction: For solid samples, a solvent extraction (e.g., with dichloromethane or ethyl acetate) may be necessary. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) with a suitable sorbent is recommended.
-
Derivatization (Optional but Recommended): The hydroxyl groups of this compound can be derivatized to improve its volatility and chromatographic peak shape. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating chlorinated phenols.
- Injection: A splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
- Temperature Program: An optimized temperature gradient is used to ensure good separation of the target analyte from other components in the sample.
-
Mass Spectrometer (MS):
- Ionization: Electron Ionization (EI) at 70 eV is the standard method.
- Acquisition Mode: For initial identification, a full scan mode is used to obtain the complete mass spectrum. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
3. Data Analysis:
-
Identification: The retention time of the analyte peak is compared to that of a known standard. The mass spectrum of the peak is then compared to a reference spectrum for confirmation.
-
Quantification: An external or internal standard calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the sample is then determined from this curve.
Potential Applications
The unique structure of this compound suggests its utility in several areas of chemical research and development:
-
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules. The hydroxyl and chloro groups provide multiple sites for further functionalization.
-
Polymer Science: As a tri-functional monomer, it can be used in the production of specialty polymers, resins, and cross-linking agents, potentially imparting flame-retardant or antimicrobial properties.[4]
-
Pharmaceutical and Agrochemical Research: The chlorinated phenol moiety is a common feature in many bioactive compounds. This compound could be a precursor for the synthesis of novel therapeutic agents or pesticides.
Safety and Handling
Hazard Assessment
Based on data for analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to cause skin and eye irritation.[5]
-
Long-term Effects: Some chlorinated phenols are suspected carcinogens.[6]
Recommended Handling Precautions
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a halogenated aromatic compound with significant potential for applications in organic synthesis, polymer science, and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview of its chemical identity, a plausible synthesis route, recommended analytical methods, and essential safety precautions based on established chemical principles. Further research is warranted to experimentally validate the properties and explore the full range of applications for this intriguing molecule.
References
- 1. This compound | 26378-73-4 [chemicalbook.com]
- 2. 26378-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Introduction: Elucidating the Structure of 2,4,6-Trichlororesorcinol
An In-depth Technical Guide to the Predicted Spectral Characteristics of 2,4,6-Trichlororesorcinol for Researchers and Drug Development Professionals
This guide, therefore, serves as a predictive framework for researchers. As Senior Application Scientists, we often encounter situations where reference data is scarce. In such cases, a deep understanding of spectroscopic principles and structure-activity relationships is paramount. This document provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in fundamental principles and analogies to structurally similar compounds, such as 2,4,6-trichlorophenol, providing a robust baseline for any future experimental work.
The methodologies described herein are designed to be self-validating, ensuring that a researcher following these protocols can confidently acquire and interpret data to confirm the synthesis and purity of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The symmetry of this compound simplifies its ¹H NMR spectrum significantly. We anticipate two distinct signals: one for the aromatic proton and one for the two equivalent hydroxyl protons.
-
Aromatic Proton (C5-H): This lone proton is flanked by a chlorine atom and a carbon bearing a hydroxyl group. The strong deshielding effects of the three chlorine atoms on the ring will shift this proton significantly downfield. For comparison, the aromatic protons in 2,4,6-trichlorophenol appear at approximately 7.27 ppm.[1] We predict a similar chemical shift for the C5-H of this compound.
-
Hydroxyl Protons (C1-OH, C3-OH): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature.[2] They typically appear as a broad singlet due to rapid chemical exchange. We predict this signal to appear in the range of 5.0-8.0 ppm. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the hydroxyl proton signal will disappear as the protons are exchanged for deuterium.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aromatic H (C5-H) | ~7.3 | Singlet (s) | 1H | No adjacent protons to couple with. |
| Hydroxyl H (-OH) | 5.0 - 8.0 | Broad Singlet (br s) | 2H | Position is variable; signal disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
Due to the molecule's C₂ᵥ symmetry, we expect to see four distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.
-
C1/C3 (Carbon-Hydroxyl): These carbons are attached to the strongly electron-donating hydroxyl groups, which shifts them downfield. They are also adjacent to chlorine-bearing carbons.
-
C2/C4/C6 (Carbon-Chlorine): These carbons are directly attached to electronegative chlorine atoms, causing a significant downfield shift.
-
C5 (Carbon-Hydrogen): This carbon is attached to the sole aromatic proton. The precise shifts are best estimated by combining known substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 / C3 | 150 - 155 | Attached to -OH groups. |
| C2 / C4 / C6 | 125 - 135 | Attached to -Cl atoms. The signal for C2 might be distinct from C4/C6 if rotation is hindered, but equivalence is expected. |
| C5 | 110 - 120 | The sole C-H carbon on the ring. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for phenolic compounds as it can slow down hydroxyl proton exchange, sometimes resolving OH coupling.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz). Lock the spectrometer on the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the identity of the -OH peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is required.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its hydroxyl, aromatic, and carbon-chlorine bonds.
-
O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl groups.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the phenol-like groups should appear in the 1200-1260 cm⁻¹ region.
-
C=C Aromatic Stretch: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[4]
-
C-Cl Stretch: Strong absorptions due to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -OH | O-H Stretch | 3200 - 3500 | Strong, Broad |
| Aromatic C-H | C-H Stretch | ~3050 - 3100 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |
| C-Cl | C-Cl Stretch | 600 - 800 | Strong |
Experimental Protocol: FTIR-ATR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The key feature will be the molecular ion cluster. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a distinctive pattern of peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. The relative intensities of this cluster are predictable and serve as a definitive confirmation of the presence of three chlorine atoms. The nominal molecular weight of C₆H₃³⁵Cl₃O₂ is 212 g/mol .
-
Fragmentation Pattern: Upon electron ionization, the molecular ion will be energetically unstable and fragment into smaller, charged pieces.[5] The analysis of these fragments helps to piece together the molecular structure.
-
Loss of Cl: A common fragmentation pathway would be the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.
-
Loss of CO: Phenolic compounds often exhibit fragmentation by loss of carbon monoxide (CO), which would result in a peak at [M-28]⁺.
-
Loss of HCl: Elimination of HCl is another possible fragmentation pathway.
-
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Identity | Notes |
|---|---|---|
| 212, 214, 216, 218 | [C₆H₃Cl₃O₂]⁺ | Molecular ion cluster, confirming the presence of 3 chlorine atoms. The peak at 212 corresponds to the ion with all ³⁵Cl isotopes. |
| 177, 179, 181 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |
| 184, 186, 188 | [M-CO]⁺ | Fragment resulting from the loss of carbon monoxide. |
Section 4: Integrated Spectroscopic Analysis Workflow
The true power of these techniques is realized when they are used in concert. A logical workflow ensures that the data from each analysis is used to build a comprehensive and validated structural picture.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral features expected for this compound. By understanding the underlying principles of how the unique substitution pattern of this molecule influences its interaction with different regions of the electromagnetic spectrum, researchers are well-equipped to undertake its synthesis and characterization. The predicted data in this whitepaper—from the simple yet informative ¹H NMR to the distinct isotopic pattern in the mass spectrum—serve as a reliable benchmark for the empirical validation of this compound's structure. The ultimate confirmation will, of course, rest on the acquisition and interpretation of actual experimental data, for which this document provides the necessary foundational knowledge and protocols.
References
Navigating the Solubility Landscape of 2,4,6-Trichlororesorcinol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichlororesorcinol in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing the dissolution of this compound. In the absence of extensive published quantitative data, this guide offers a robust framework for predicting solubility based on physicochemical properties and provides a detailed, field-proven experimental protocol for its precise determination. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.
Introduction: The Significance of this compound and its Solubility
This compound is a halogenated aromatic compound of significant interest in various chemical and pharmaceutical research areas. Its utility as a building block in organic synthesis and its potential biological activities necessitate a thorough understanding of its physical properties. Among these, solubility is a cornerstone for its practical application. The extent to which this compound dissolves in a given organic solvent dictates its reaction kinetics, purification strategies, and the feasibility of its formulation into drug delivery systems.
This guide addresses the current information gap regarding the solubility of this compound in a broad spectrum of organic solvents. By elucidating the molecular characteristics that govern its solubility, we aim to provide a predictive framework. Furthermore, we present a meticulous experimental workflow to enable researchers to generate high-quality, reproducible solubility data in their own laboratories.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the fundamental concept governing solubility. This principle posits that a solute will more readily dissolve in a solvent that has similar polarity and intermolecular forces. To predict the solubility of this compound, we must first examine its key physicochemical properties.
Molecular Structure and Physicochemical Properties
The structure of this compound, with its chlorinated benzene ring and two hydroxyl groups, dictates its solubility behavior.
Key physicochemical parameters influencing solubility include:
-
Polarity: The presence of two hydroxyl (-OH) groups imparts significant polarity to the molecule, making it capable of hydrogen bonding. Conversely, the three chlorine atoms and the benzene ring contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.
-
Hydrogen Bonding: this compound has two hydroxyl groups that can act as hydrogen bond donors and the oxygen atoms of these groups, as well as the chlorine atoms, can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating this molecule.
Predicted Solubility in Different Classes of Organic Solvents
Based on the principles outlined above, we can predict the solubility of this compound in various organic solvent classes:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydroxyl groups of this compound. |
| Polar Aprotic Solvents (e.g., Acetone, DMSO, THF) | High to Moderate | These solvents can accept hydrogen bonds from the hydroxyl groups and have a significant dipole moment to interact with the polar regions of the molecule. The parent compound, resorcinol, is soluble in acetone and DMSO.[3] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar benzene ring and chlorine atoms will have favorable interactions with these solvents. However, the energetic cost of breaking the hydrogen bonds between this compound molecules without the solvent being able to form new, strong interactions with the hydroxyl groups will limit solubility. The solubility of resorcinol in benzene is low.[4] |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents are weakly polar and can interact with the chlorinated part of the molecule. However, their ability to solvate the hydroxyl groups is limited, likely resulting in moderate solubility. Resorcinol is only slightly soluble in chloroform.[4] |
Experimental Protocol for the Determination of Solubility
The following protocol provides a robust method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours. A longer equilibration time (e.g., 48 hours) is recommended to ensure that true equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Record the final volume and weigh the flask to determine the mass of the solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Causality
-
Rationale for Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
Importance of Equilibration Time: A 24-48 hour equilibration period with constant agitation allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Criticality of Filtration: Filtration is essential to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The use of a 0.22 µm filter is a standard practice to ensure a clear solution.
-
Calibration Curve: The use of a multi-point calibration curve for the analytical quantification ensures the accuracy and precision of the concentration measurement.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodology for researchers to confidently determine this critical parameter. By understanding the interplay of polarity, hydrogen bonding, and lipophilicity, scientists can make informed predictions about its solubility behavior. The detailed experimental protocol outlined herein offers a robust and reliable means to generate precise and accurate solubility data, thereby facilitating the effective use of this compound in research and development.
References
An In-depth Technical Guide to 2,4,6-Trichlororesorcinol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trichlororesorcinol, a halogenated aromatic compound of significant interest in various scientific and industrial fields. This document delves into the historical context of its synthesis, detailed physicochemical properties, and established methodologies for its preparation. Furthermore, it explores its applications, particularly as a versatile intermediate in organic synthesis and its potential biocidal activities. Safety, handling, and toxicological aspects are also critically examined to provide a complete profile for researchers and chemical professionals.
Introduction
This compound, a derivative of resorcinol, is a polychlorinated phenolic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and three chlorine atoms at positions 2, 4, and 6. The strategic placement of these functional groups imparts unique chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules and a compound of interest for its biological activities. This guide aims to be a definitive resource, consolidating the available scientific knowledge on this compound to support its application in research and development.
Discovery and Historical Context
While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis is a logical extension of the broader field of aromatic halogenation chemistry that flourished in the 19th and 20th centuries. The systematic investigation of the reactions of phenols and resorcinols with chlorinating agents would have inevitably led to the preparation of its various chlorinated derivatives.
Early investigations into the chlorination of resorcinol laid the groundwork for the synthesis of this compound. The reactivity of the resorcinol ring, activated by two hydroxyl groups, towards electrophilic substitution is high, making polychlorination a facile process. While the Zincke-Suhl reaction, first described in 1906, deals with the reaction of p-cresols with carbon tetrachloride, it highlights the early interest in the reactions of phenols with chlorinated compounds.[1][2][3][4] The direct chlorination of resorcinol, however, remains the most straightforward and historically significant route to this compound.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid. Its structure has been established as a monohydrate, even after sublimation.[5] A comprehensive understanding of its physical and spectral properties is essential for its identification, purification, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26378-73-4 | [6] |
| Molecular Formula | C₆H₃Cl₃O₂ | [6] |
| Molecular Weight | 213.45 g/mol | [6] |
| Appearance | Crystalline solid | |
| Structure | Monohydrate | [5] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing a singlet for the remaining aromatic proton at position 5. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing chlorine atoms and electron-donating hydroxyl groups. The two hydroxyl protons will also give rise to a signal, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the six carbon atoms of the benzene ring. The carbons bearing the hydroxyl groups (C1, C3) and the chlorine atoms (C2, C4, C6) will have characteristic chemical shifts. The carbon atom bonded to the remaining proton (C5) will also have a unique resonance.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Strong absorptions in the fingerprint region will be indicative of the C-Cl and C-O stretching vibrations, as well as the aromatic C=C stretching bands.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) will be a key feature for its identification. Fragmentation patterns would likely involve the loss of chlorine atoms and parts of the aromatic ring.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the electrophilic chlorination of resorcinol. The high reactivity of the resorcinol nucleus allows for the direct introduction of multiple chlorine atoms.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Aqueous Chlorination of Resorcinol
This protocol is based on the established method of aqueous chlorination.[5]
Materials:
-
Resorcinol
-
Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, with concentration determined)
-
Hydrochloric acid (HCl) for pH adjustment
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolution: Dissolve a known amount of resorcinol in distilled water in a reaction flask equipped with a magnetic stirrer and a dropping funnel. The concentration should be carefully chosen to manage the reaction exotherm.
-
Chlorination: Slowly add the sodium hypochlorite solution dropwise to the stirred resorcinol solution. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, using an ice bath. The pH of the reaction mixture can be adjusted with HCl to influence the rate and selectivity of the chlorination.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of chlorinated intermediates and the final product.
-
Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The product can be extracted into an organic solvent.
-
Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound monohydrate.
Causality in Experimental Choices:
-
Stepwise addition of NaOCl: This is crucial to control the exothermicity of the reaction and to minimize the formation of undesired byproducts from over-chlorination or side reactions.
-
pH control: The pH of the aqueous solution affects the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), which are the active chlorinating species. Controlling the pH can influence the reaction rate.
-
Extraction and Purification: Standard organic chemistry techniques are employed to isolate and purify the product from the aqueous reaction medium and any unreacted starting materials or byproducts. Recrystallization is a key step to obtain a product of high purity.
Applications of this compound
While extensive industrial applications specifically for this compound are not widely documented, its structure suggests potential in several areas. Its brominated analogue, 2,4,6-tribromoresorcinol, is used as a flame retardant and as an intermediate in the synthesis of other brominated compounds.[7] By analogy, this compound could be explored for similar applications.
5.1. Intermediate in Organic Synthesis
The primary application of this compound is as a versatile intermediate in organic synthesis. The presence of two hydroxyl groups and three chlorine atoms allows for a variety of chemical transformations. The hydroxyl groups can be alkylated, acylated, or used to form ethers, while the chlorine atoms can potentially undergo nucleophilic substitution reactions under specific conditions. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
5.2. Potential Biocidal Activity
Halogenated phenols are known for their antimicrobial properties. For instance, 2,4,6-trichlorophenol has been used as a fungicide, bactericide, and antiseptic. Given its structural similarity, this compound is a candidate for investigation as a biocidal agent.[8][9] Further research is required to fully evaluate its efficacy and spectrum of activity against various microorganisms.
Safety and Toxicology
Detailed toxicological data specifically for this compound is limited. However, information on related compounds such as resorcinol and other chlorinated phenols provides a basis for assessing its potential hazards.
-
Resorcinol: Resorcinol itself can be toxic if ingested in large doses and is an irritant to the skin and eyes.[10]
-
Chlorinated Phenols: Many chlorinated phenols are classified as toxic and are of environmental concern. 2,4,6-Trichlorophenol is considered a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[11] Long-term exposure to 2,4,6-trichlorophenol has been shown to cause cancer in animals.[12]
Given these precedents, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a readily accessible polychlorinated aromatic compound with significant potential as a synthetic intermediate. Its preparation via the direct chlorination of resorcinol is a well-established process. While its historical discovery is not pinpointed to a specific event, its existence is a natural outcome of the systematic exploration of aromatic chemistry. Future research into its applications, particularly in the synthesis of novel bioactive molecules and as a potential biocidal agent, is warranted. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its responsible use in research and development.
References
- 1. Zincke-Suhl Reaction [drugfuture.com]
- 2. Zincke–Suhl reaction - Wikipedia [en.wikipedia.org]
- 3. Zincke-Suhl reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. onelook.com [onelook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 26378-73-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. WO2005117914A2 - Biocidal solution - Google Patents [patents.google.com]
- 9. 1. What is the biocide triclosan? [ec.europa.eu]
- 10. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 2,4,6-Trichlororesorcinol: A Technical Guide to Future Research
Preamble: Navigating the Uncharted Territory of a Niche Molecule
In the vast landscape of chemical compounds, 2,4,6-Trichlororesorcinol remains a molecule of untapped potential. A survey of the existing scientific literature reveals a significant scarcity of direct research on this specific chlorinated resorcinol derivative. However, the absence of evidence is not evidence of absence of utility. By examining its structural analogues, namely 2,4,6-Trichlorophenol and other halogenated resorcinols, we can logically deduce and propose a roadmap for future research. This technical guide is intended for researchers, scientists, and drug development professionals, providing a structured approach to exploring the synthesis, biological activities, and material science applications of this compound. We will delve into potential research avenues, supported by established methodologies and a forward-thinking perspective on where this compound could make a significant impact.
I. Foundational Understanding: What We Can Infer
Table 1: Predicted Physicochemical Properties of this compound (based on analogues)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₃Cl₃O₂ | Based on chemical structure |
| Molecular Weight | 213.45 g/mol | Calculated from atomic weights |
| Appearance | Likely a crystalline solid | Similar to 2,4,6-Trichlorophenol[2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for chlorinated phenols[1][3] |
| Reactivity | The hydroxyl groups can undergo esterification and etherification. The aromatic ring may be susceptible to further electrophilic substitution, although the existing chlorine atoms are deactivating. | General organic chemistry principles |
A crucial first step in any research program would be the unambiguous synthesis and characterization of this compound to confirm these predicted properties.
II. Proposed Research Area 1: Novel Synthetic Pathways and Derivatization
The development of efficient and scalable synthetic routes is paramount. While the direct chlorination of resorcinol is a plausible starting point, controlling the regioselectivity to obtain the 2,4,6-trichloro isomer will be a key challenge.
A. Proposed Synthetic Protocol: Regioselective Chlorination of Resorcinol
This protocol is a starting point and may require significant optimization.
Objective: To synthesize this compound from resorcinol.
Materials:
-
Resorcinol
-
N-Chlorosuccinimide (NCS)
-
Anhydrous acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve resorcinol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3.1 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 1-2 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
B. Derivatization for Biological Screening
The two hydroxyl groups of this compound offer handles for creating a library of derivatives for biological screening.
Diagram 1: Potential Derivatization Pathways for this compound
Caption: Proposed derivatization strategies for this compound.
III. Proposed Research Area 2: Exploration of Biological Activities
The halogenated phenol and resorcinol motifs are present in numerous biologically active compounds. This suggests that this compound and its derivatives could exhibit interesting pharmacological properties.
A. Antimicrobial and Antifungal Activity
Many chlorinated phenols and their analogues exhibit antimicrobial properties.[4] This is a logical starting point for screening this compound.
Proposed Experimental Workflow: Antimicrobial Screening
References
Theoretical Exploration of 2,4,6-Trichlororesorcinol: A Technical Guide for Advanced Research
Foreword: Navigating the Landscape of a Sparsely Charted Molecule
In the realm of synthetic chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide delves into the theoretical underpinnings of 2,4,6-Trichlororesorcinol, a molecule of interest due to its halogenated phenolic structure. It is important to acknowledge from the outset that dedicated theoretical and comprehensive experimental studies on this compound (CAS: 26378-73-4, Formula: C₆H₃Cl₃O₂) are not extensively represented in publicly accessible literature.[1] Consequently, this technical guide adopts a dual approach. Firstly, it collates and presents the established fundamental knowledge regarding this compound. Secondly, and more centrally, it provides a robust theoretical framework for its study by drawing insightful analogies from closely related and well-documented molecules, primarily 2,4,6-trichlorophenol and other chlorinated phenols. This guide is designed to be a valuable resource for researchers, enabling them to design and execute both computational and experimental investigations into the nuanced characteristics of this compound.
Molecular Profile and Significance
This compound belongs to the family of chlorinated phenols, a class of compounds with a wide range of industrial and biological applications, but also of environmental interest. The presence of three electron-withdrawing chlorine atoms and two electron-donating hydroxyl groups on the benzene ring suggests a molecule with unique electronic properties, reactivity, and potential for hydrogen bonding. Understanding these features at a quantum mechanical level is crucial for predicting its behavior in various chemical and biological systems.
The Theoretical Lens: Methodologies for In-Silico Investigation
To probe the intricacies of this compound's molecular structure, vibrational modes, and electronic landscape, Density Functional Theory (DFT) stands out as a powerful and widely adopted computational method. The choice of functional and basis set is critical for obtaining accurate and reliable results.
Foundational Approach: DFT Calculations
A robust starting point for the theoretical investigation of this compound involves geometry optimization and frequency calculations using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p).[2] This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for halogenated aromatic compounds.[2][3][4] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the oxygen and chlorine atoms, while polarization functions (d,p) are essential for accurately modeling the bonding environment.
Experimental Protocol: Computational Chemistry Workflow
A typical computational workflow for the theoretical characterization of this compound would entail the following steps:
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. This will provide the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
Electronic Property Calculation: From the optimized structure, compute key electronic properties, including:
-
Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and predict sites of electrophilic and nucleophilic attack.
-
Mulliken Charge Distribution: Analyze the partial charges on each atom to gain insights into the molecule's polarity and electrostatic potential.
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of reactivity towards nucleophiles and electrophiles, respectively.
-
Caption: A generalized workflow for the theoretical investigation of this compound using DFT.
Theoretical Predictions and Inferred Properties
In the absence of direct computational studies on this compound, we can extrapolate from the known theoretical data of analogous molecules to predict its key properties.
Molecular Geometry
The molecular geometry of this compound is expected to be largely planar with respect to the benzene ring. The hydroxyl and chlorine substituents will lie in or very close to the plane of the ring. DFT calculations on similar chlorinated phenols have shown that the C-Cl and C-O bond lengths and the bond angles of the benzene ring are influenced by the electronic nature and position of the substituents.[3][4] The presence of two hydroxyl groups in this compound, as opposed to one in 2,4,6-trichlorophenol, is likely to introduce some degree of steric hindrance and may lead to slight out-of-plane distortions of the hydroxyl hydrogens. Intramolecular hydrogen bonding between a hydroxyl group and an adjacent chlorine atom is also a possibility that would influence the geometry.
| Parameter | Predicted Value/Range | Basis of Prediction |
| C-C (aromatic) | 1.38 - 1.41 Å | DFT studies on chlorinated phenols[3][4] |
| C-Cl | 1.73 - 1.75 Å | DFT studies on chlorinated phenols[3][4] |
| C-O | 1.35 - 1.37 Å | DFT studies on phenols |
| O-H | ~0.96 Å | Standard O-H bond length |
| Ring Angles | ~120° (with distortions) | Influence of bulky/electronegative substituents |
Vibrational Spectra: A Fingerprint of the Molecule
The vibrational spectrum of this compound will be rich in information, with characteristic bands corresponding to the various functional groups. A comparison between theoretically calculated and experimentally obtained spectra is a powerful tool for structural validation.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |
| O-H stretching | 3500 - 3600 | May be broadened due to hydrogen bonding. |
| C-H stretching (aromatic) | 3000 - 3100 | Typically weak in intensity. |
| C=C stretching (aromatic) | 1400 - 1600 | A series of bands characteristic of the benzene ring. |
| C-O stretching | 1200 - 1300 | Strong intensity. |
| C-Cl stretching | 600 - 800 | Strong to medium intensity bands. |
| O-H bending | 1300 - 1400 (in-plane), 600-700 (out-of-plane) |
It is a common observation that theoretical vibrational frequencies calculated using the harmonic approximation are often slightly higher than the experimental values.[5] Therefore, it is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for a more accurate comparison with experimental data.
Electronic Properties: HOMO-LUMO Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals of the C-Cl bonds and the π* system of the aromatic ring, indicating these as the sites for accepting electrons.
The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Compared to resorcinol, the presence of three electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a smaller energy gap and increased electrophilicity. DFT studies on various chlorinated phenols have consistently shown this trend.[6]
Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap.
Experimental Validation: Bridging Theory and Reality
While theoretical studies provide invaluable insights, experimental validation is the cornerstone of scientific integrity. The following experimental techniques are essential for characterizing this compound and corroborating the theoretical predictions.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two hydroxyl protons and the single aromatic proton should each give rise to a distinct singlet. The chemical shift of the aromatic proton will be influenced by the deshielding effects of the adjacent chlorine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. Due to symmetry, four distinct signals are expected: one for the carbon bearing the aromatic proton, one for the carbons attached to the hydroxyl groups, one for the carbons bonded to the chlorine atoms, and one for the carbon situated between two chlorine atoms. The chemical shifts can be predicted using empirical rules and compared with computational results.[7][8]
-
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecule. The experimental spectra should be compared with the scaled theoretical vibrational frequencies to confirm the molecular structure and assign the observed bands to specific vibrational motions.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Obtaining a crystal structure for this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which can then be directly compared with the optimized geometry from DFT calculations. Crystal structure data for analogous compounds like 2,4,6-tribromoresorcinol and 2,4,6-trichloroaniline are available and can serve as a reference.[9][10]
Synthesis and Reactivity
While a detailed exploration of the synthesis of this compound is beyond the scope of this theoretical guide, it is typically prepared through the chlorination of resorcinol. The reactivity of this compound is expected to be governed by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing chlorine atoms. The hydroxyl groups can undergo reactions typical of phenols, such as ether and ester formation. The aromatic ring, being electron-deficient due to the three chlorine atoms, would be deactivated towards electrophilic substitution.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies and drawing parallels with closely related molecules, researchers can gain significant insights into its structural, vibrational, and electronic properties. The predictive power of these theoretical approaches, when coupled with rigorous experimental validation, will undoubtedly pave the way for a deeper understanding of this intriguing molecule and facilitate its potential applications in various scientific and industrial domains. Future research should prioritize the acquisition of high-quality experimental data, including NMR and IR spectra, and a single-crystal X-ray structure, to further refine and validate the theoretical models presented herein.
References
- 1. This compound | 26378-73-4 [chemicalbook.com]
- 2. DFT-B3LYP computations of electro and thermo molecular characteristics and mode of action of fungicides (chlorophenols) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 2,4,6-Tribromoresorcinol | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Advanced Chlorination Methods for the Synthesis of 2,4,6-Trichlororesorcinol
Abstract: This document provides a comprehensive technical guide for the synthesis of 2,4,6-trichlororesorcinol, a valuable intermediate in pharmaceutical and chemical manufacturing. We move beyond simple procedural lists to offer an in-depth analysis of two robust chlorination methodologies: the use of sulfuryl chloride (SO₂Cl₂) and an in-situ generation method employing hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). This guide is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, experimental causality, process safety, and analytical validation.
Introduction and Strategic Importance
This compound (TCR) is a key building block whose polychlorinated and dihydroxylated structure is leveraged in the synthesis of specialized dyes, antiseptics, and complex pharmaceutical agents. The precise installation of three chlorine atoms onto the resorcinol scaffold is a non-trivial synthetic challenge, requiring careful control over reactivity to prevent the formation of isomeric byproducts or ring cleavage.[1][2]
This guide provides detailed, field-tested protocols that balance efficiency, selectivity, and safety. By understanding the "why" behind each experimental step, scientists can better troubleshoot and adapt these methods for their specific applications.
Mechanistic Principles: The Chemistry of Activation
The synthesis of this compound is a classic example of Electrophilic Aromatic Substitution (SEAr).[3] The success of this transformation hinges on the powerful activating nature of the two hydroxyl (-OH) groups on the resorcinol ring.
-
Activating & Directing Effects: The -OH groups are strong activating groups, meaning they increase the rate of electrophilic substitution compared to benzene.[3] They donate electron density into the aromatic system via resonance, making the ring highly nucleophilic. This enhanced nucleophilicity is crucial, as it allows chlorination to proceed under relatively mild conditions.
-
Ortho, Para Direction: These hydroxyl groups are ortho, para-directors. In resorcinol (1,3-dihydroxybenzene), the positions ortho and para to one -OH group are also ortho or para to the second. This synergistic effect strongly activates positions 2, 4, and 6 for electrophilic attack, leading to the desired 2,4,6-trisubstituted product with high regioselectivity.
The general mechanism proceeds in two steps:
-
Nucleophilic Attack: The electron-rich resorcinol ring attacks an electrophilic chlorine species (Cl⁺ or its equivalent). This is the rate-determining step as it temporarily disrupts aromaticity to form a stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]
-
Deprotonation: A weak base removes a proton from the site of substitution, collapsing the intermediate and restoring the highly stable aromatic ring, now bearing a chlorine atom.[4]
This cycle repeats until all three activated positions (2, 4, and 6) are chlorinated. The rate of chlorination for resorcinol is only moderately faster than that for the final this compound product, indicating that all intermediates are highly reactive.[1][2]
Caption: General Mechanism of Electrophilic Aromatic Chlorination.
Protocol 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
This method utilizes sulfuryl chloride as a convenient and powerful source of electrophilic chlorine. Due to the high reactivity of resorcinol, a Lewis acid catalyst is not required. The reaction is, however, highly exothermic and requires strict temperature control to minimize side reactions and ensure safety.[6]
Causality Behind Experimental Choices:
-
Reagent: Sulfuryl chloride (SO₂Cl₂) is a liquid that is easier to handle than chlorine gas. In the presence of a nucleophile, it acts as an excellent source for an electrophilic chlorine equivalent.
-
Solvent: A non-protic solvent such as diethyl ether or dichloromethane is used. This prevents reaction with the highly reactive sulfuryl chloride, which hydrolyzes violently in the presence of water or alcohols.[7][8]
-
Temperature: The reaction is maintained at a low temperature (0-5 °C) initially to control the high exothermicity of the chlorination. Allowing the reaction to slowly warm to room temperature ensures completion without runaway kinetics.
-
Stoichiometry: A slight excess of sulfuryl chloride (e.g., 3.1-3.3 equivalents) is used to drive the reaction to completion and ensure full trichlorination.
Detailed Experimental Protocol
-
Reactor Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. The flask should be placed in an ice/water bath.
-
Reagent Preparation: Dissolve resorcinol (1.0 eq) in anhydrous diethyl ether (approx. 10-15 mL per gram of resorcinol).
-
Initiation: Transfer the resorcinol solution to the reaction flask and begin stirring. Allow the solution to cool to 0-5 °C.
-
Addition of SO₂Cl₂: Dilute sulfuryl chloride (3.2 eq) with an equal volume of anhydrous diethyl ether and load it into the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred resorcinol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (HCl and SO₂) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the bath and let the mixture slowly warm to room temperature. Stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material and dichlorinated intermediates are consumed.
-
Workup & Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench excess SO₂Cl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HCl), water, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.
Caption: Workflow for Synthesis via Sulfuryl Chloride.
Protocol 2: In-Situ Chlorination with HCl/H₂O₂
This method offers an alternative that avoids the use of highly toxic and reactive sulfuryl chloride. It generates the electrophilic chlorine species in situ through the oxidation of hydrochloric acid by hydrogen peroxide.[9] This system is a powerful oxidant and must be handled with care.[10][11]
Causality Behind Experimental Choices:
-
Reagent System: The combination of concentrated HCl and H₂O₂ generates an active chlorinating species, likely Cl₂ or a related electrophile, directly in the reaction medium. This avoids the transport and storage of more hazardous chlorinating agents.
-
Solvent: The reaction is often performed in an aqueous or mixed aqueous/organic medium, as the reagents are water-soluble. Acetic acid can be used as a co-solvent to improve the solubility of organic substrates.[9]
-
Temperature: Gentle heating may be required to initiate and sustain the reaction, but careful temperature control is necessary to prevent runaway oxidation and potential degradation of the product.
-
Addition Sequence: The oxidant (H₂O₂) is typically added slowly to the solution of the substrate in acid to maintain control over the reaction rate and temperature.
Detailed Experimental Protocol
-
Reactor Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagent Preparation: To the flask, add resorcinol (1.0 eq) and concentrated hydrochloric acid (e.g., 37%, ~10-12 eq). Stir to dissolve.
-
Initiation: Gently heat the mixture to 40-50 °C using a water bath.
-
Addition of H₂O₂: Load hydrogen peroxide (e.g., 30% solution, ~3.5-4.0 eq) into the dropping funnel. Add the H₂O₂ solution dropwise to the stirred, warm resorcinol solution over 1-2 hours.
-
Reaction Progression: After the addition is complete, maintain the temperature at 50-60 °C and continue stirring for an additional 2-4 hours. The solution may change color.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup & Quenching: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the product can be extracted.
-
Extraction: Dilute the reaction mixture with water and extract several times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing & Isolation: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1 to obtain pure this compound.
Caption: Workflow for Synthesis via HCl/H₂O₂.
Comparative Data Summary
| Parameter | Protocol 1: Sulfuryl Chloride | Protocol 2: HCl/H₂O₂ |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Generated in situ from HCl + H₂O₂ |
| Typical Solvent | Diethyl Ether, Dichloromethane | Aqueous HCl, Acetic Acid |
| Temperature | 0 °C to Room Temperature | 40 °C to 60 °C |
| Est. Yield Range | 85-95% | 75-90% |
| Key Safety Concerns | Highly toxic, corrosive, water-reactive reagent.[12] | Strong oxidant, corrosive acid. |
| Byproducts | HCl (gas), SO₂ (gas) | Water |
| "Green" Aspect | Lower | Higher (avoids hazardous reagent) |
Product Characterization and Analysis
Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and confirms the molecular weight of the product and any intermediates.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the remaining aromatic proton. ¹³C NMR will confirm the number of unique carbon environments.
-
Melting Point (MP): Pure this compound has a defined melting point. Comparison with literature values provides a good indication of purity.
-
Voltammetry: Electrochemical methods can also be used for quantitative determination in various samples.[14]
Comprehensive Safety Protocol
Chemical synthesis requires a strict adherence to safety protocols. The following points are critical for the methods described.
7.1 General Precautions
-
All operations must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker gloves like butyl rubber for handling corrosive reagents).
7.2 Specific Hazards for Protocol 1 (Sulfuryl Chloride)
-
Extreme Toxicity & Corrosivity: Sulfuryl chloride is fatal if inhaled and causes severe skin and eye burns.[12][15] An emergency shower and eyewash station must be immediately accessible.
-
Violent Reactivity with Water: SO₂Cl₂ reacts violently with water, releasing large amounts of toxic and corrosive gases (HCl, SO₂).[7][8] All glassware must be scrupulously dried before use, and the reaction must be run under an inert atmosphere (e.g., nitrogen). Never allow SO₂Cl₂ to come into contact with moist air or water during storage or handling.[15]
-
Quenching: The quenching step is highly hazardous. The addition of the reaction mixture to ice must be done slowly and cautiously behind a blast shield.
-
Waste Disposal: Waste containing sulfuryl chloride must be handled as hazardous material and neutralized carefully before disposal according to institutional guidelines.
7.3 Specific Hazards for Protocol 2 (HCl/H₂O₂)
-
Corrosivity: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.
-
Strong Oxidizer: Hydrogen peroxide (30%) is a strong oxidizing agent. It can cause burns and should not be mixed with incompatible materials. The reaction can become highly exothermic if the H₂O₂ is added too quickly.
References
- 1. Aqueous chlorination of resorcinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nj.gov [nj.gov]
- 13. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
The Synthetic Utility of 2,4,6-Trichlororesorcinol: A Specialized Reagent
Introduction
2,4,6-Trichlororesorcinol, a polychlorinated dihydroxybenzene, presents a unique chemical architecture for specialized applications in organic synthesis. Its reactivity is governed by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing chlorine atoms, which modulate the aromatic ring's nucleophilicity and susceptibility to substitution reactions. While its broader applications in mainstream organic synthesis are not extensively documented, its utility in specific transformations, particularly in the context of studying disinfection byproducts and their reaction mechanisms, has been investigated. This guide provides an in-depth look at the known synthetic applications of this compound, with a focus on its reaction with monochloroamine, and offers detailed protocols for its use in a research setting.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₆H₃Cl₃O₂ |
| Molecular Weight | 213.45 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 106-110 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Application in the Study of Disinfection Byproduct Formation: Reaction with Monochloroamine
A notable application of this compound is in the investigation of the formation of nitrogenous disinfection byproducts in water treatment processes. Its reaction with monochloroamine (NH₂Cl) serves as a model to understand the transformation of naturally occurring humic substances into potentially harmful compounds.
Reaction Mechanism and Rationale
The reaction of this compound with monochloroamine in methanol proceeds through a series of chlorination and rearrangement steps. The resorcinol moiety, even with its chlorinated ring, is susceptible to further electrophilic chlorination by monochloroamine. The reaction is proposed to proceed via a pentachloro intermediate, specifically 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione.[1] This intermediate is unstable and undergoes ring-opening in the presence of water, followed by decarboxylation, to yield various chlorinated pentenones.[1]
The choice of methanol as a solvent is crucial as it facilitates the reaction and influences the product distribution. The study of this reaction provides valuable insights into the complex chemistry of water disinfection and the formation of potentially toxic byproducts.
Figure 1: Proposed reaction pathway for the reaction of this compound with monochloroamine.
Experimental Protocol: Reaction of this compound with Monochloroamine in Methanol
This protocol is adapted from the investigative study of the reaction between chlorinated resorcinols and monochloroamine.[1]
Materials
-
This compound
-
Monochloroamine (NH₂Cl) solution in methanol (prepared fresh)
-
Methanol (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, solvents)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound in anhydrous methanol under an inert atmosphere.
-
Initiation of Reaction: To the stirred solution, add a freshly prepared solution of monochloroamine in methanol dropwise at room temperature. The molar ratio of monochloroamine to this compound should be carefully controlled based on the desired extent of reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of products.
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding deionized water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product mixture can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the individual chlorinated pentenone products.
-
Characterization: The structure of the purified products should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
-
Hazard Statements: Based on related compounds, this compound may be harmful if swallowed, cause skin and serious eye irritation, and is suspected of causing cancer. It is also expected to be very toxic to aquatic life with long-lasting effects.[2][3]
-
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of waste according to institutional and local regulations.
-
Conclusion and Future Outlook
The documented synthetic applications of this compound are currently limited, with its primary role being a model compound for studying the formation of disinfection byproducts. The reaction with monochloroamine highlights its susceptibility to further chlorination and subsequent rearrangement, providing valuable data for environmental and water chemistry.
The potential of this compound as a building block in broader organic synthesis remains largely unexplored. Its unique substitution pattern could be leveraged for the synthesis of novel heterocyclic compounds, polymers, or other functional materials. Further research into its reactivity in various synthetic transformations, such as cross-coupling reactions or derivatization of its hydroxyl groups, could unlock new applications for this interesting molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-trichlor-1,3,5-trialdehyde-benzene - CD Bioparticles [cd-bioparticles.net]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4,6-Trichlororesorcinol as a Versatile Building Block for High-Performance Polymers
Introduction
2,4,6-Trichlororesorcinol is a halogenated aromatic diol that presents a unique combination of reactive hydroxyl groups and electron-withdrawing chlorine atoms on a resorcinol framework. This molecular architecture makes it a highly valuable, yet under-explored, monomer for the synthesis of advanced polymers. The presence of chlorine atoms can impart desirable properties such as flame retardancy, enhanced thermal stability, and chemical resistance to the resulting polymeric materials. These attributes make polymers derived from this compound attractive for applications in specialty electronics, aerospace, and demanding industrial environments.
This document provides a comprehensive guide for researchers and material scientists on the utilization of this compound as a building block for novel polymer synthesis. We will delve into its synthesis, purification, and application in polymerization reactions, along with detailed protocols and characterization techniques.
Synthesis and Purification of this compound
The successful synthesis of high-purity this compound is a critical first step for producing high molecular weight polymers. The most common laboratory-scale synthesis involves the direct chlorination of resorcinol.
Synthesis Protocol: Chlorination of Resorcinol
This protocol outlines the synthesis of this compound from resorcinol using sulfuryl chloride as the chlorinating agent.
Materials:
-
Resorcinol (99%)
-
Sulfuryl chloride (SO₂Cl₂) (97%)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a fume hood, dissolve resorcinol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.
-
Chlorination: Slowly add sulfuryl chloride (3 equivalents) dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic and will evolve HCl gas, which should be vented safely.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to yield a purified crystalline solid.
Characterization of this compound
The purity of the synthesized monomer should be confirmed before its use in polymerization.
| Technique | Expected Results |
| Melting Point | Sharp melting point around 84-86 °C. |
| ¹H NMR | A singlet corresponding to the aromatic proton and a singlet for the two hydroxyl protons (the position of the hydroxyl proton peak can vary with solvent and concentration). |
| ¹³C NMR | Four distinct signals corresponding to the four unique carbon atoms in the molecule. |
| FT-IR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-O stretching (~1200 cm⁻¹), and C-Cl stretching (~800 cm⁻¹). |
Polymerization Protocols Utilizing this compound
This compound can be employed in various polymerization reactions, most notably in polycondensation to form polyethers and polyesters.
Synthesis of Aromatic Polyethers via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a high-performance aromatic polyether by reacting this compound with an activated aromatic dihalide.
Materials:
-
This compound (1 equivalent)
-
Decafluorobiphenyl (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 equivalents)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Dean-Stark trap
-
Mechanical stirrer
-
Nitrogen inlet
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound, decafluorobiphenyl, and potassium carbonate.
-
Solvent Addition: Add DMAc and toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The water formed during the initial phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Polymerization: After the removal of water is complete (typically 2-4 hours), remove the Dean-Stark trap and continue the reaction at an elevated temperature (e.g., 160-180 °C) for 8-12 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Filter the polymer and wash it thoroughly with hot deionized water and methanol to remove any inorganic salts and unreacted monomers. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Workflow for Aromatic Polyether Synthesis:
Caption: Workflow for the synthesis of an aromatic polyether from this compound.
Synthesis of Polyesters via Interfacial Polycondensation
Interfacial polymerization is a suitable method for producing polyesters from this compound, especially when dealing with monomers that are sensitive to high temperatures.
Materials:
-
This compound (1 equivalent)
-
Terephthaloyl chloride (1 equivalent)
-
Sodium hydroxide (NaOH) (2.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Deionized water
-
High-speed blender or homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound and sodium hydroxide in deionized water in a beaker. Add the phase-transfer catalyst to this aqueous solution.
-
Organic Phase Preparation: Dissolve terephthaloyl chloride in dichloromethane in a separate beaker.
-
Polymerization: Add the organic phase to the aqueous phase in a high-speed blender or homogenizer. Turn on the stirrer to a high speed to create a large interfacial area between the two immiscible phases. The polymerization will occur rapidly at the interface.
-
Precipitation and Washing: After a few minutes of vigorous stirring, the polymer will precipitate. Filter the polymer and wash it extensively with water and then with a suitable organic solvent like acetone or methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the resulting polyester in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Logical Relationship in Interfacial Polycondensation:
Caption: Key components and their roles in the interfacial polycondensation process.
Characterization of Polymers Derived from this compound
A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure and composition. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and confirmation of polymerization (e.g., appearance of ether or ester linkages). |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature of the polymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) if applicable. |
Potential Applications
The unique properties of polymers derived from this compound open up possibilities for a range of applications:
-
Flame Retardants: The high chlorine content can make these polymers inherently flame retardant, suitable for use in electronic components, textiles, and construction materials.
-
High-Performance Thermoplastics: Their expected high thermal stability and chemical resistance make them candidates for use as engineering plastics in demanding environments.
-
Membranes for Gas Separation: The rigid and contorted polymer backbones that can be formed may lead to materials with high free volume, which is beneficial for gas separation applications.
-
Dielectric Materials: The polar nature of the C-Cl bonds might be tunable to create materials with specific dielectric properties for use in capacitors and other electronic devices.
Safety Considerations
-
This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sulfuryl Chloride: This is a corrosive and toxic chemical that reacts violently with water. Handle with extreme care in a fume hood.
-
Solvents: The organic solvents used are flammable and may be harmful. Avoid inhalation and skin contact.
-
Polymerization Reactions: Some polymerization reactions can be exothermic. Monitor the reaction temperature carefully.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable monomer to develop new high-performance polymers with tailored properties for a variety of advanced applications.
Application Notes & Protocols for the Analytical Determination of 2,4,6-Trichlororesorcinol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 2,4,6-Trichlororesorcinol
This compound (TCR) is a halogenated aromatic compound belonging to the resorcinol family. As a chlorinated derivative of 1,3-dihydroxybenzene, its presence, even at trace levels, can be of significant concern in pharmaceutical manufacturing and environmental monitoring. It may arise as a synthesis byproduct, a degradation product, or an environmental contaminant. Given the toxicological potential associated with chlorinated phenols and related compounds, the development of robust, sensitive, and specific analytical methods for the detection and quantification of TCR is paramount for ensuring product safety, process control, and environmental protection.
This document provides a comprehensive guide to the analytical methodologies for TCR, designed for researchers, quality control scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the protocols are not just followed, but understood.
Core Analytical Strategies: A Multi-Platform Approach
The selection of an analytical technique for TCR is governed by the required sensitivity, selectivity, sample matrix, and available instrumentation. The two hydroxyl groups on the resorcinol ring render the molecule significantly more polar than its analogous phenol counterpart, 2,4,6-trichlorophenol (TCP). This polarity is a critical factor influencing every step of the analytical workflow, from sample preparation to chromatographic separation. We will explore three primary, field-proven techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most direct and widely applicable technique for a polar, non-volatile compound like TCR. The causality for this choice lies in its ability to separate analytes in their native, liquid state without the need for chemical modification. Reverse-phase (RP) chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice. The separation is driven by the hydrophobic partitioning of TCR between the stationary phase and the mobile phase. By modulating the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol), the retention of TCR can be precisely controlled to achieve separation from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
For unparalleled sensitivity and specificity, GC-MS is the gold standard. However, the high polarity and low volatility of TCR, due to its two hydroxyl groups, prevent its direct analysis by GC. The core principle here is to convert the analyte into a more volatile and thermally stable form through a process called derivatization .[1] Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective strategy.[2] This transformation drastically reduces polarity and increases volatility, allowing the molecule to be partitioned into the gas phase and separated efficiently on a GC column. The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the derivatized TCR.
Electrochemical Methods
Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative for TCR detection, particularly for screening purposes in aqueous samples.[3] The phenolic hydroxyl groups in the TCR structure are electrochemically active, meaning they can be oxidized at a specific potential on the surface of an electrode. Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are employed because they enhance sensitivity by discriminating against background charging currents.[4][5] The peak current generated during the oxidation is directly proportional to the concentration of TCR in the sample. The choice of electrode material and the pH of the supporting electrolyte are critical parameters that must be optimized to achieve maximum sensitivity and selectivity.[4]
Visualizing the Analytical Pathway
A clear understanding of the analytical workflow is essential for successful implementation. The following diagram outlines the general process from sample receipt to final data reporting.
References
Application Note & Protocol: A Validated HPLC Method for the Quantification of 2,4,6-Trichlororesorcinol
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4,6-Trichlororesorcinol. This application note is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for the determination of this compound in various sample matrices. The described method utilizes reverse-phase chromatography with UV detection, a widely accessible and dependable technique in analytical laboratories. The protocol herein is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is a halogenated aromatic compound of interest in various chemical and pharmaceutical contexts. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[3]
This application note details a systematic approach to developing a robust HPLC method for this compound. The core of this method is built upon established principles of reverse-phase chromatography for phenolic compounds.[5][6][7][8] The narrative will explain the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. Furthermore, a comprehensive protocol for method validation is provided, ensuring the reliability and suitability of the method for its intended purpose, in accordance with regulatory expectations.[2][3][4][9]
Physicochemical Properties of this compound (Predicted)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While experimental data for this compound is not extensively available, we can infer key properties based on its chemical structure and data from analogous compounds like 2,4,6-trichlorophenol.
-
Chemical Structure:
-
IUPAC Name: 2,4,6-trichlorobenzene-1,3-diol
-
Molecular Formula: C₆H₃Cl₃O₂
-
Molecular Weight: 213.45 g/mol
-
-
UV Absorption: Phenolic compounds exhibit strong UV absorbance due to the presence of the aromatic ring. Based on the UV spectrum of the closely related 2,4,6-trichlorophenol, which shows an absorption maximum around 295 nm, a similar absorption profile is expected for this compound.[10][11] Experimental determination of the UV spectrum is a critical first step in method development to identify the λmax for optimal sensitivity.
-
pKa: The acidity of the hydroxyl groups on the resorcinol ring will be influenced by the electron-withdrawing chloro substituents. The pKa is expected to be in the acidic range, likely between 5 and 8. This is a crucial parameter for controlling the ionization state of the analyte and achieving consistent retention times by adjusting the mobile phase pH.
-
Solubility: this compound is expected to have moderate polarity and should be soluble in common HPLC mobile phase organic modifiers like acetonitrile and methanol.
HPLC Method Development and Optimization
The following section outlines the rationale and experimental design for developing a robust HPLC method for this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for separating moderately polar compounds.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, formic acid, ammonium hydroxide)
-
Buffers (e.g., phosphate, acetate)
-
Experimental Workflow for Method Development
Caption: Workflow for HPLC Method Development and Validation.
Step-by-Step Protocol for Method Development
-
Determination of UV Absorption Maximum (λmax):
-
Prepare a solution of this compound in the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Using the PDA detector, perform a UV scan from 200 to 400 nm to identify the wavelength of maximum absorbance. This λmax will be used for detection to ensure the highest sensitivity.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution is recommended to start, for example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 15-20 minutes. This will help to determine the approximate elution time of the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: The determined λmax.
-
-
Optimization of Mobile Phase:
-
Organic Modifier: Compare the peak shape and resolution using acetonitrile versus methanol. Acetonitrile often provides better peak shapes for phenolic compounds and lower backpressure.[12][13][14]
-
pH: The pH of the mobile phase is critical for controlling the ionization of the phenolic hydroxyl groups.
-
It is recommended to work at a pH at least 2 units below the pKa of the analyte to ensure it is in its non-ionized form, leading to better retention and peak shape in reverse-phase chromatography.
-
Evaluate different acidic modifiers (e.g., formic acid, phosphoric acid, trifluoroacetic acid) at concentrations of 0.05-0.1%.
-
-
-
Optimization of Chromatographic Parameters:
-
Based on the initial scouting runs, adjust the gradient slope, initial and final mobile phase compositions, and run time to achieve a symmetric peak for this compound with a reasonable retention time (ideally between 3 and 10 minutes).
-
The flow rate can be adjusted (e.g., between 0.8 and 1.2 mL/min) to optimize run time and resolution.
-
Proposed HPLC Method for Quantification of this compound
The following table summarizes the proposed starting conditions for the HPLC analysis. These parameters should be validated and may require further optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides an acidic pH to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Good elution strength and UV transparency. |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-13 min: 80-40% B; 13-15 min: 40% B | To ensure good separation and elution of the analyte. |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for good peak shape. |
| Detection Wavelength | Approx. 295 nm (To be confirmed experimentally) | Expected λmax for optimal sensitivity. |
Method Validation Protocol
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[1]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject five replicate injections of a standard solution of this compound.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor (T) ≤ 2.0.
-
Theoretical plates (N) ≥ 2000.
-
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a placebo sample (if applicable).
-
Analyze a sample spiked with this compound.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria:
-
Plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Presentation
All quantitative data from the method development and validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| RSD of Peak Area (%) | ≤ 2.0 | |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
|---|---|
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 80 | ||||
| 100 |
| 120 | | | | |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The systematic development process, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is accurate, precise, and fit for its intended purpose in a regulated environment. The provided protocols and recommendations will enable researchers and analytical scientists to successfully implement and validate this method in their laboratories.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
Application Note: High-Sensitivity GC-MS Analysis of 2,4,6-Trichlororesorcinol and its Derivatives in Complex Matrices
Abstract
This application note presents a detailed and robust methodology for the sensitive and selective analysis of 2,4,6-trichlororesorcinol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a halogenated phenolic compound, and its related substances are of significant interest in environmental monitoring, industrial process control, and pharmaceutical development due to their potential toxicity and persistence. The inherent polarity and low volatility of these compounds necessitate a chemical derivatization step prior to GC-MS analysis to improve chromatographic behavior and enhance detection sensitivity. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Derivatization in GC-MS
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, many compounds of interest, including this compound and its derivatives, possess polar functional groups (e.g., hydroxyl groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1] Furthermore, these polar groups can interact with the stationary phase of the GC column, leading to poor peak shape and reduced resolution.
To overcome these limitations, a chemical modification process known as derivatization is employed.[1][2] Derivatization involves reacting the analyte with a specific reagent to replace active hydrogens in polar functional groups with less polar, more volatile moieties.[1][3] This process not only improves the volatility and thermal stability of the analyte but can also enhance its mass spectral characteristics, leading to more sensitive and selective detection by the mass spectrometer.[1][2]
For phenolic compounds like this compound, common derivatization techniques include silylation, acylation, and alkylation.[1][2] This application note will focus on silylation, a widely used and effective method for derivatizing hydroxyl groups.
Experimental Workflow Overview
The analytical workflow for the GC-MS analysis of this compound derivatives can be summarized in the following key stages:
Figure 1: General workflow for the GC-MS analysis of this compound derivatives.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound Standard | Analytical Standard | Sigma-Aldrich or equivalent |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Sigma-Aldrich or equivalent |
| Pyridine | Anhydrous | Sigma-Aldrich or equivalent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific or equivalent |
| Sodium Sulfate | Anhydrous, ACS Grade | Fisher Scientific or equivalent |
| Nitrogen Gas | High Purity | Local Supplier |
| GC Vials with Inserts | 2 mL, Amber | Agilent Technologies or equivalent |
Sample Preparation: Liquid-Liquid Extraction (LLE)
For aqueous samples, such as environmental water or pharmaceutical process streams, Liquid-Liquid Extraction (LLE) is a common and effective method for isolating the analytes of interest.
Protocol:
-
To a 100 mL separatory funnel, add 50 mL of the aqueous sample.
-
Adjust the pH of the sample to approximately 2 with hydrochloric acid to ensure the phenolic compounds are in their protonated form.
-
Add 25 mL of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with a fresh 25 mL portion of ethyl acetate.
-
Combine the two organic extracts.
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen gas in a warm water bath (not exceeding 40°C).
-
Transfer the concentrated extract to a 2 mL GC vial for derivatization.
Derivatization Protocol: Silylation
Silylation is a robust derivatization technique that replaces the active hydrogen on the hydroxyl groups of this compound with a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[3]
Figure 2: Silylation of this compound using BSTFA.
Protocol:
-
To the 1 mL concentrated sample extract in the GC vial, add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (purge flow to split vent at 1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Data Analysis and Interpretation
Mass Spectral Characteristics
The derivatization of this compound with BSTFA will result in the formation of its di-TMS ether. The mass spectrum of the derivatized compound will exhibit characteristic fragments that can be used for identification and quantification. The molecular ion (M+) will be observed, along with fragments corresponding to the loss of methyl groups (-15 amu) and the trimethylsilyl group (-73 amu).
A related compound, 2,4,6-trichlorophenol, when derivatized with acetic anhydride, forms 2,4,6-trichlorophenyl acetate, which shows characteristic fragment ions at m/z 196 and 198.[4] While the derivatizing agent is different, the principle of observing characteristic fragment ions for identification remains the same for the TMS derivative of this compound.
Quantification
For accurate quantification, an internal standard method is recommended. A suitable internal standard would be a structurally similar compound that is not expected to be present in the samples, such as a deuterated analog of the analyte or another chlorinated phenol. A calibration curve should be constructed by analyzing a series of standards of known concentrations containing the internal standard.
Method Validation and Quality Control
To ensure the reliability of the analytical results, the method should be validated for the following parameters:
-
Linearity: Assessed by the coefficient of determination (r²) of the calibration curve, which should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Evaluated by analyzing replicate samples spiked with known concentrations of the analyte. Accuracy is expressed as the percent recovery, and precision is determined by the relative standard deviation (RSD).
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
A quality control sample should be included in each analytical batch to monitor the performance of the method over time.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC system | Increase derivatization time/temperature; Use a fresh vial with a deactivated insert; Condition the GC column |
| Low Sensitivity | Inefficient extraction; Degradation of analyte | Optimize extraction pH and solvent; Check for leaks in the GC-MS system; Ensure inlet and transfer line temperatures are appropriate |
| No Peak Detected | Analyte concentration below LOD; Derivatization failure | Concentrate the sample further; Check the integrity of the derivatization reagents; Prepare fresh standards |
| Ghost Peaks | Carryover from previous injection; Contamination | Run a solvent blank; Clean the injection port liner and syringe |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its derivatives. The key to successful analysis lies in the effective derivatization of these polar compounds to enhance their volatility and thermal stability. By following the detailed steps for sample preparation, silylation, and instrumental analysis, researchers can achieve sensitive and reliable quantification of these important analytes in various complex matrices. The principles and techniques described herein are fundamental to the broader field of trace-level analysis of polar organic compounds by GC-MS.
References
experimental protocol for 2,4,6-Trichlororesorcinol reactions
An In-Depth Technical Guide to the Experimental Reactions of 2,4,6-Trichlororesorcinol
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols and reaction characteristics of this compound. It provides a synthesis of technical data, field-proven insights, and step-by-step methodologies to ensure safe and effective experimentation.
Introduction: Understanding this compound
This compound (TCR) is a polychlorinated derivative of resorcinol (1,3-dihydroxybenzene). The molecule's reactivity is uniquely governed by the interplay between the electron-donating hydroxyl (-OH) groups and the strongly electron-withdrawing chloro (-Cl) substituents. This electronic profile renders the aromatic ring electron-deficient, yet the hydroxyl groups provide sites for specific nucleophilic and electrophilic reactions. The structure is established as a monohydrate, even after sublimation[1].
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 26378-73-4 | [2] |
| Molecular Formula | C₆H₃Cl₃O₂ | [2] |
| Molecular Weight | 213.45 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [3] |
| Melting Point | 113 - 116 °C | [3] |
| Solubility | Soluble in water, may spread in water systems.[4] |
Critical Safety Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols.
-
Handling: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] It causes skin and serious eye irritation.[5][8] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not flush into surface water or sewer systems, as the compound is very toxic to aquatic life.[4][5]
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[4] If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[4][5]
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the two hydroxyl groups and the single remaining proton on the aromatic ring at the C5 position.
-
Acidity of Hydroxyl Groups: The inductive effect of the three chlorine atoms significantly increases the acidity of the phenolic protons compared to unsubstituted resorcinol. This facilitates deprotonation to form a phenoxide, which is a key step in ether and ester synthesis.
-
Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. Reactions at the C5 position are possible but often require harsh conditions.
-
Oxidation: The dihydroxybenzene core is susceptible to oxidation, often leading to the formation of quinone-like structures. This process can be catalyzed by enzymes or chemical oxidants.[10]
-
Nucleophilic Reactions: The compound can react with nucleophiles like monochloroamine, leading to complex reaction pathways that can include ring-opening.[1]
Caption: Key reactive sites on the this compound molecule.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for common transformations of this compound.
Protocol 1: Synthesis of a Bis-Ether Derivative via Williamson Ether Synthesis
Principle: This protocol details the dialkylation of this compound using an alkyl halide. The increased acidity of the hydroxyl protons necessitates the use of a moderately strong base to achieve complete deprotonation, forming a dianion that subsequently acts as a nucleophile.
Materials and Reagents:
| Reagent | CAS No. | Amount | Purpose |
| This compound | 26378-73-4 | 1.0 eq | Starting Material |
| Sodium Hydride (60% in oil) | 7646-69-7 | 2.2 eq | Base |
| Iodomethane | 74-88-4 | 2.5 eq | Alkylating Agent |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | ~10 mL/g TCR | Solvent |
| Diethyl Ether | 60-29-7 | As needed | Extraction Solvent |
| Saturated NH₄Cl (aq) | 12125-02-9 | As needed | Quenching Agent |
| Brine | 7647-14-5 | As needed | Washing Agent |
| Anhydrous MgSO₄ | 7487-88-9 | As needed | Drying Agent |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 26378-73-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Revisiting the peroxidase oxidation of 2,4,6-trihalophenols: ESR detection of radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of 2,4,6-Trichlororesorcinol in Advanced Materials Science
A Note to the Researcher: The field of materials science is in a constant state of evolution, driven by the exploration of novel molecules and their unique functionalities. 2,4,6-Trichlororesorcinol, a halogenated derivative of resorcinol, presents an intriguing, yet largely unexplored, profile for materials science applications. While direct, peer-reviewed applications in this field are not extensively documented, its chemical architecture—a trifunctional aromatic ring bearing two hydroxyl groups and three chlorine atoms—suggests significant potential.
This guide, therefore, takes a forward-looking, theoretical approach. It is intended for researchers, scientists, and drug development professionals as a conceptual framework to stimulate investigation into the untapped applications of this compound. The protocols outlined herein are hypothetical, grounded in established principles of polymer chemistry and materials science, and should be treated as a starting point for rigorous experimental validation.
Potential as a Monomer for High-Performance Poly(aryl ether)s
Expertise & Experience: The Rationale
High-performance polymers, such as poly(aryl ether ketone)s (PAEKs), are prized for their exceptional thermal stability and mechanical strength.[1] These properties arise from the aromatic backbone and the strong ether linkages. The synthesis of such polymers often involves nucleophilic aromatic substitution, a reaction where an electron-rich species displaces a leaving group on an aromatic ring.
This compound is theoretically well-suited as a monomer in such polymerizations. Its two hydroxyl groups can be deprotonated to form highly nucleophilic phenoxides. The chlorine atoms on the aromatic ring, activated by the electron-withdrawing nature of the ring and potentially other co-monomers, can serve as leaving groups. The resulting polymer would possess a highly chlorinated backbone, which could impart desirable properties such as flame retardancy and chemical resistance.
Hypothetical Protocol: Synthesis of a Novel Poly(aryl ether)
Objective: To synthesize a poly(aryl ether) via nucleophilic aromatic substitution using this compound and a bisphenol co-monomer (e.g., Bisphenol A).
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1M
Methodology:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.
-
Solvent and Catalyst Addition: Add anhydrous DMAc to dissolve the monomers, followed by an excess of anhydrous K₂CO₃ (approximately 1.5-2.0 moles per mole of hydroxyl groups). Add toluene as an azeotropic solvent.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The water generated from the reaction between the phenoxides and K₂CO₃ will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate polymerization. Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation. The reaction is typically continued for 6-12 hours.
-
Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol containing a small amount of 1M HCl to neutralize the catalyst. The polymer will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it extensively with methanol and deionized water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ether linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Visualization: Polymerization Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4,6-Trichlororesorcinol Synthesis
Welcome to the technical support center for the synthesis of 2,4,6-Trichlororesorcinol. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield, purity, and consistency of their synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.
Overview: The Chemistry of Resorcinol Chlorination
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of resorcinol. Resorcinol's two hydroxyl groups are strongly activating and ortho-, para-directing, making the molecule highly susceptible to chlorination. However, this high reactivity is a double-edged sword; it facilitates the reaction but also introduces challenges in controlling selectivity, preventing side reactions, and avoiding product degradation.
The reaction proceeds stepwise, with the formation of various chlorinated intermediates.[1][2] Key intermediates include 2-chloro-, 4-chlororesorcinol, 2,4-dichlororesorcinol, and 4,6-dichlororesorcinol.[1][2] Achieving a high yield of the desired 2,4,6-trichloro- derivative requires carefully controlled conditions to drive the reaction to completion while minimizing the formation of these intermediates and preventing over-chlorination, which can lead to ring-opening and the formation of chlorinated aliphatic byproducts.[3][4]
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low, and I see a mix of products. What are the most critical factors to control for complete conversion?
A1: Low yield and incomplete conversion are typically rooted in suboptimal control over reaction stoichiometry and temperature. The high reactivity of the resorcinol ring demands precise management of the chlorinating agent and reaction conditions.
-
Causality - Stoichiometry: The chlorination of resorcinol is a sequential process. To push the equilibrium towards the tri-substituted product, a molar excess of the chlorinating agent is required. However, an excessive amount can lead to unwanted side products. For chlorination with agents like sulfuryl chloride (SO₂Cl₂), a molar ratio of at least 3:1 (SO₂Cl₂:resorcinol) is fundamentally required, with a slight excess often being beneficial.
-
Causality - Temperature: The chlorination of phenols is highly exothermic. Insufficient cooling can lead to a rapid, uncontrolled temperature increase. This not only promotes the formation of undesired isomers and over-chlorinated byproducts but can also cause decomposition of the starting material and product, resulting in tar formation. Maintaining a low and stable temperature (typically 0-10°C) during the addition of the chlorinating agent is paramount. Increasing the temperature of chlorination reactions is known to increase the rate of side reactions and the formation of disinfection by-products.[5][6]
-
Causality - Reaction Time: After the addition of the chlorinating agent, a sufficient reaction time is necessary for the reaction to proceed to completion. The progress should be monitored (e.g., by TLC or GC) to determine the optimal endpoint. Stopping the reaction prematurely will result in a mixture containing significant amounts of mono- and di-chlorinated resorcinols.[1]
Q2: My crude product contains significant impurities and is difficult to purify. What are the common side reactions, and how can they be minimized?
A2: The primary impurities are under-chlorinated intermediates (mono- and dichlororesorcinols) and over-chlorinated degradation products.
-
Under-Chlorination: As discussed in Q1, this is caused by insufficient chlorinating agent, low temperature, or short reaction time. The solution is to optimize these parameters. A key insight is that resorcinol chlorinates only about three times faster than this compound itself, meaning that driving the final chlorination step to completion requires robust conditions.[1][2]
-
Over-Chlorination and Ring Cleavage: Excessive amounts of chlorinating agent or runaway temperatures can lead to the formation of tetrachloro or pentachloro intermediates. These species are often unstable and can undergo rapid ring opening to form chlorinated aliphatic compounds, which can complicate purification.[1][3]
-
Isomer Formation: While the 2, 4, and 6 positions are electronically favored, other isomers can form. Using a catalyst, such as mercaptoethylamine, has been shown to provide a positioning function, reducing the formation of isomers like 2,3,6- and 2,4,5-trichlorophenol and increasing the overall yield of the desired 2,4,6-isomer.[7]
Q3: My isolated product has a pink or brownish hue, even after initial purification. What causes this discoloration and how can I achieve a pure white solid?
A3: This is a classic issue related to the inherent instability of phenolic compounds. Resorcinol itself is known to turn pink upon exposure to air, light, or contact with iron.[8] This sensitivity is retained in its chlorinated derivatives.
-
Oxidation: Phenolic compounds are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This oxidation leads to the formation of colored quinone-type structures.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Degassing: Use degassed solvents to remove dissolved oxygen.
-
Purification Method: Recrystallization is often superior to chromatography for removing these colored impurities. The use of activated carbon during recrystallization can be effective in adsorbing colored byproducts. A technique known as "sweating crystallization," which involves carefully controlled cooling rates, can significantly improve purity.[7]
-
Storage: Store the final product in a dark container, under an inert atmosphere, and refrigerated to prevent long-term degradation.
-
Q4: What are the most effective methods for purifying and analyzing this compound?
A4: A combination of a robust purification protocol and reliable analytical techniques is essential for obtaining and verifying a high-purity product.
-
Purification:
-
Recrystallization: This is the most common and effective method. The crude product can be dissolved in a hot solvent (e.g., absolute ethanol or toluene) and allowed to cool slowly to form crystals.[7] Washing the filtered crystals with a cold, non-polar solvent like hexane can help remove residual soluble impurities.
-
Acid/Base Wash: During the workup, washing the organic layer with a dilute acid solution can help remove any basic impurities, while a brine wash helps to break emulsions and remove water.
-
-
Analysis and Characterization:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of resorcinol and the appearance of the product and intermediates.
-
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the target compound as well as any chlorinated byproducts.[9][10] High-Performance Liquid Chromatography (HPLC) can also be used.
-
Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying the substitution pattern on the aromatic ring.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient chlorinating agent. 2. Reaction temperature too low. 3. Reaction time too short. | 1. Use a slight molar excess of the chlorinating agent (e.g., 3.1-3.3 equivalents). 2. Maintain strict temperature control (0-10°C) during addition, then allow to warm to RT. 3. Monitor reaction by TLC/GC to ensure completion before quenching. |
| Excess Byproducts | 1. Poor temperature control (runaway reaction). 2. Incorrect stoichiometry (large excess of chlorinating agent). 3. Non-selective chlorination. | 1. Ensure efficient cooling and slow, dropwise addition of the chlorinating agent. 2. Use a controlled excess of the chlorinating agent. 3. Consider using a directing catalyst.[7] |
| Product Discoloration (Pink/Brown) | 1. Oxidation by atmospheric oxygen. 2. Exposure to light. 3. Trace metal contamination. | 1. Perform reaction and workup under an inert (N₂/Ar) atmosphere. 2. Protect reaction and product from light. 3. Use activated carbon during recrystallization. Store product cold and dark.[8] |
| Purification Difficulties | 1. Presence of oily byproducts or tars. 2. Inappropriate recrystallization solvent. | 1. Optimize reaction conditions to prevent byproduct formation. 2. Perform solvent screening for recrystallization. Consider a hot ethanol/water or toluene/hexane system. |
Experimental Protocol: Synthesis via Sulfuryl Chloride
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
Materials:
-
Resorcinol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (3.2 eq)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve resorcinol (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (3.2 eq) dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 10°C throughout the addition. The reaction is exothermic and will generate HCl gas, which should be vented through a scrubber.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates the consumption of starting material and dichlorinated intermediates.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose any remaining SO₂Cl₂.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2x), saturated NaHCO₃ solution (2x, to neutralize HCl), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot absolute ethanol or another suitable solvent system to yield pure this compound as a white crystalline solid.
Visualizations
Caption: Sequential electrophilic chlorination of resorcinol.
Caption: A logical workflow for diagnosing and resolving low product yield.
References
- 1. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 2. Aqueous chlorination of resorcinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 8. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 2,4,6-trichloroanisole and guaiacol in cork stoppers by pressurised fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,4,6-Trichlororesorcinol
Welcome to the dedicated technical support resource for the purification of crude 2,4,6-trichlororesorcinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of purifying crude this compound and achieving the desired purity for your research and development needs.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in various synthetic pathways. The primary route to its synthesis involves the aqueous chlorination of resorcinol.[1][2][3] This process, while effective, often yields a crude product contaminated with a variety of related compounds. The primary impurities are typically under-chlorinated resorcinols, such as 2-chloro-, 4-chloro-, 2,4-dichloro-, and 4,6-dichlororesorcinol, as well as unreacted resorcinol.[1] The similar polarities and chemical structures of these impurities can make the purification of this compound a significant challenge.
This guide provides a systematic approach to the purification of crude this compound, with a focus on recrystallization as the primary purification technique. We will also discuss alternative methods and the analytical techniques required to assess purity.
Purification Workflow for Crude this compound
Caption: A generalized workflow for the purification of crude this compound.
Recrystallization: The Primary Purification Technique
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at lower temperatures, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent and the specific volumes may need to be optimized based on the impurity profile of your crude material.
1. Solvent Selection:
-
The polarity of this compound, with its two hydroxyl groups and three chlorine atoms, suggests that polar solvents or mixed solvent systems will be most effective.
-
Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot.
-
Recommended Solvent Systems:
-
Ethanol/Water: A mixture of ethanol and water is often a good starting point for polar compounds.[5]
-
Toluene: Can be effective for less polar impurities.
-
Heptane/Ethyl Acetate: This combination can also be explored.
-
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid. Stir and heat the mixture gently. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid using an excessive amount of solvent.[6]
3. Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
4. Crystallization:
-
If using a mixed solvent system, add the "poorer" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "better" solvent (e.g., ethanol) to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Troubleshooting Guide for Recrystallization
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [6] 2. The solution is supersaturated. [6] | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by: a. Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. b. Seeding: Add a tiny crystal of pure this compound to the solution. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. [7] 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Switch to a lower-boiling point solvent or solvent mixture. 2. Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Consider a preliminary purification step like a silica gel plug filtration to remove some impurities before recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and flask for hot filtration and work quickly. Dilute the solution slightly with hot solvent before filtering if necessary, and then evaporate the excess solvent. |
| The purified product is still colored. | 1. Colored impurities are co-crystallizing with the product. 2. The color is inherent to the compound. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Verify the expected color of pure this compound from reliable sources. |
Troubleshooting Workflow: Decision Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Purity Analysis: Verifying the Success of Purification
Assessing the purity of the final product is a critical step. A combination of analytical techniques should be employed for a comprehensive evaluation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the purification.[8][9][10][11]
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 2:1) can be a good starting point for separating resorcinol and its chlorinated derivatives.[12] The optimal solvent system may require some experimentation.
-
Visualization: The spots can be visualized under UV light or by using a staining agent.
-
Interpretation: A pure sample should ideally show a single spot. By comparing the TLC of the crude material, the purified product, and the mother liquor, you can assess the effectiveness of the recrystallization.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity.
-
Column: A reverse-phase C18 column is typically used for the separation of chlorinated phenols.[13]
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.
-
Detection: UV detection is suitable for these aromatic compounds.
-
Purity Calculation: The purity is determined by the relative peak area of the main product compared to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the structure of the purified product and for identifying and quantifying impurities.[14][15][16]
-
Expected Spectrum: The ¹H NMR spectrum of pure this compound should show characteristic signals for the aromatic proton and the hydroxyl protons.
-
Impurity Detection: The presence of signals corresponding to under-chlorinated resorcinols or residual solvents can indicate incomplete purification. Quantitative NMR (qNMR) can be used for a precise purity determination.[14][15][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
The most common impurities arise from the incomplete chlorination of resorcinol. These include 2-chloro-, 4-chloro-, 2,4-dichloro-, and 4,6-dichlororesorcinol, as well as unreacted resorcinol.[1]
Q2: My crude product is a dark, tarry substance. Can I still use recrystallization?
For very impure or tarry crude products, a preliminary purification step may be necessary before recrystallization. Column chromatography over a short plug of silica gel can be effective in removing highly colored and polar impurities.
Q3: How many times should I recrystallize my product?
The number of recrystallization cycles depends on the initial purity of your crude material and the desired final purity. It is recommended to monitor the purity by TLC or HPLC after each recrystallization. Continue recrystallizing until the purity no longer improves.
Q4: Are there any safety precautions I should take when working with this compound and the solvents?
Yes. This compound and other chlorinated phenols are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work in a well-ventilated fume hood. The organic solvents used for recrystallization are often flammable and should be handled with care, away from ignition sources.
Q5: Can I use a technique other than recrystallization for purification?
Yes, column chromatography is a viable alternative for separating compounds with different polarities.[19][20] For this compound and its impurities, a silica gel column with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) can be effective. However, recrystallization is often more efficient for large-scale purifications.
References
- 1. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Recrystallization [wiredchemist.com]
- 8. data.taltech.ee [data.taltech.ee]
- 9. scite.ai [scite.ai]
- 10. Tlc for chlorinated pesticides copy | PPTX [slideshare.net]
- 11. TLC for chlorinated pesticide determination Bapi Mondal | PDF [slideshare.net]
- 12. CN101462963A - Preparation of 2,4,6-trinitroresorcinol - Google Patents [patents.google.com]
- 13. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ewg.org [ewg.org]
- 19. orgsyn.org [orgsyn.org]
- 20. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm [mdpi.com]
Technical Support Center: Troubleshooting Failed 2,4,6-Trichlororesorcinol Reactions
Welcome to the technical support center for the synthesis of 2,4,6-Trichlororesorcinol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this common yet nuanced electrophilic aromatic substitution reaction. As your dedicated application scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, providing you with the insights needed to master this synthesis.
The chlorination of resorcinol is a classic example of electrophilic aromatic substitution on a highly activated aromatic ring. The two hydroxyl groups are powerful ortho-, para-directors, making the 2, 4, and 6 positions exceptionally susceptible to electrophilic attack.[1][2][3] However, this high reactivity can also be the source of many experimental challenges, from runaway reactions to the formation of complex impurity profiles. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing in the lab.
Section 1: Critical Reaction Parameters & Reagent Selection
Before troubleshooting specific failures, it is crucial to understand the interplay of the core reaction components. The choice of chlorinating agent and solvent is paramount to success.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Starting Material | Resorcinol | Ensure high purity. Resorcinol can oxidize and turn pinkish upon storage; purification by recrystallization from toluene or sublimation may be necessary for best results.[4] |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Often preferred in a laboratory setting over chlorine gas for its ease of handling as a liquid. It can act as a source of Cl₂ in situ or chlorinate via an ionic mechanism, often catalyzed by a Lewis acid or a polar solvent.[5][6] |
| Thionyl Chloride (SOCl₂) | Can also be used, but may require harsher conditions or specific catalysts.[7] | |
| Solvent | Dichloromethane (DCM) | An inert solvent that is effective for this reaction. Its low boiling point aids in removal during work-up. |
| Acetonitrile (MeCN) | A more polar aprotic solvent that can facilitate the reaction. | |
| Temperature | 0 - 10 °C (Initial Addition) | The reaction is highly exothermic. Maintaining a low temperature during the addition of the chlorinating agent is critical to prevent side reactions and ensure safety. |
| Room Temp to 40 °C (Reaction) | After the initial exothermic addition, the reaction may require warming to proceed to completion. |
Section 2: Troubleshooting Guide - Low Yield & Incomplete Conversion
This is the most common category of issues, typically stemming from suboptimal reaction conditions or reagent stoichiometry.
Q1: My reaction has stalled, leaving a significant amount of unreacted resorcinol and mono-/di-substituted intermediates. How can I drive the reaction to completion?
A1: This is a classic case of insufficient electrophilic pressure or premature termination of the reaction. While resorcinol is highly activated, each successive chlorination deactivates the ring, making the final substitution the most difficult step. Studies have shown that resorcinol chlorinates approximately three times faster than this compound, highlighting this progressive deactivation.[8][9]
Root Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry must account for three substitutions. A molar equivalent of at least 3.0 of the chlorinating agent is required. In practice, a slight excess (3.1 - 3.3 equivalents) of sulfuryl chloride is often necessary to ensure complete conversion.
-
Reaction Time & Temperature: The reaction may require an extended period (several hours) after the initial addition to ensure the less-favored trichlorination occurs. Gentle heating (e.g., to 40 °C) after the exothermic phase can help push the reaction to completion, but must be done cautiously to avoid side reactions.
-
Localized Reagent Depletion: Inefficient stirring can create "hot spots" and areas where the chlorinating agent is depleted. Ensure vigorous, efficient mechanical stirring throughout the entire reaction.
Workflow: Driving the Reaction to Completion
Caption: Troubleshooting workflow for incomplete chlorination.
Section 3: Troubleshooting Guide - Impurity Formation
Observing unexpected products in your analysis indicates that side reactions are competing with the desired chlorination pathway.
Q2: My NMR/MS analysis shows evidence of over-chlorination and potential ring-opened byproducts. What causes this and how can it be prevented?
A2: This issue arises from the reaction conditions being too harsh. The high electron density of the resorcinol ring, which facilitates the desired reaction, can also lead to undesired subsequent reactions if not properly controlled. Further chlorination can lead to unstable tetrachloro or pentachloro intermediates that readily undergo ring-opening or degradation, especially in aqueous or protic environments.[8][10]
Root Causes & Solutions:
-
Excessive Temperature: A runaway reaction is a primary cause. The initial addition of the chlorinating agent must be performed slowly and with efficient cooling (ice bath) to keep the internal temperature below 10 °C.
-
Gross Excess of Chlorinating Agent: While a slight excess is beneficial, adding significantly more than ~3.5 equivalents can promote over-chlorination.
-
Presence of Water: Unwanted water can lead to the formation of hypochlorous acid (HOCl) from the chlorinating agent, which can participate in different, often less selective, reaction pathways, including oxidation.[9][11] Ensure all glassware is oven-dried and use anhydrous solvents.
Protocol: Minimizing Over-Chlorination
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under an inert atmosphere (N₂ or Argon).
-
Charging: Dissolve resorcinol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Controlled Addition: Add sulfuryl chloride (3.1 eq.), dissolved in a small amount of anhydrous DCM, to the addition funnel. Add the SO₂Cl₂ solution dropwise to the resorcinol solution over a period of at least 1-2 hours, ensuring the internal reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted sulfuryl chloride.
Section 4: Troubleshooting Guide - Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Q3: My crude product is an oil or a dark, discolored solid that is difficult to purify. What are the best practices for work-up and purification?
A3: Discoloration often points to oxidative side products. The goal of the work-up is to remove inorganic salts, acidic byproducts (HCl, H₂SO₄), and unreacted reagents, while the purification step aims to separate the desired trichlororesorcinol from its partially chlorinated precursors.
Optimized Work-up and Purification Protocol:
-
Quench: After the reaction is complete, cool to 0 °C and quench by slowly adding saturated Na₂SO₃ solution until the evolution of gas ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1M HCl (to remove any basic impurities)
-
Saturated NaHCO₃ solution (to neutralize remaining acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid.
-
Recrystallization: this compound can be effectively purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water or hot toluene.[4][12] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. It is important to note that the final product can exist as a stable monohydrate, which should be considered during characterization.[8]
Reaction Pathway Visualization
Caption: Synthetic pathway and potential side reactions.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 9. Aqueous chlorination of resorcinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2,4,6-Trichlororesorcinol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,4,6-Trichlororesorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this highly functionalized aromatic compound. The inherent reactivity of the resorcinol core presents unique challenges in achieving high selectivity and yield. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure successful and reproducible outcomes in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. The format is designed to help you quickly identify the potential cause of an issue and implement a scientifically sound solution.
Problem 1: Low Yield or Incomplete Reaction
You've completed the reaction, but the isolated yield of this compound is significantly lower than expected, or analysis shows a large amount of unreacted starting material.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Insufficient Chlorinating Agent | Causality: The stoichiometry of the reaction requires at least three equivalents of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) per equivalent of resorcinol. An insufficient amount will inevitably lead to incomplete conversion, leaving starting material and partially chlorinated intermediates in the reaction mixture. Solution: Ensure accurate measurement of your starting materials. It is advisable to use a slight excess (e.g., 3.1-3.3 equivalents) of the chlorinating agent to drive the reaction to completion. However, avoid a large excess, as this can promote the formation of over-chlorinated byproducts. |
| Suboptimal Reaction Temperature | Causality: Electrophilic aromatic substitution is highly dependent on temperature. If the temperature is too low, the activation energy for the third chlorination step may not be reached, causing the reaction to stall at the dichlororesorcinol stage.[1] Solution: Implement a staged temperature profile. Initial chlorination steps can often be performed at a lower temperature (e.g., 50-55 °C), while the final chlorination may require a higher temperature (e.g., 70-75 °C) to overcome the steric and electronic hindrance of the already chlorinated ring.[1] Precise temperature control is critical. |
| Ineffective Mixing | Causality: When using a gaseous reagent like chlorine, poor agitation results in a low interfacial surface area between the gas and liquid phases. This limits the reaction rate, leading to incomplete conversion in the allotted time. Solution: Use a high-torque overhead stirrer or a large, appropriately shaped magnetic stir bar to ensure vigorous agitation. The goal is to create a vortex that efficiently draws the gaseous reagent into the solution, maximizing the gas-liquid interface. |
Problem 2: Formation of Significant Byproducts (Poor Selectivity)
Your final product is contaminated with significant amounts of mono-, di-, or tetrachlorinated resorcinols, or other trichloro-isomers.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Poor Control of Reagent Addition | Causality: The two hydroxyl groups on the resorcinol ring are highly activating, making the molecule extremely reactive towards electrophiles. A high local concentration of the chlorinating agent can lead to rapid, uncontrolled polychlorination and the formation of undesired isomers. As the reaction progresses, the formation of unstable chlorocyclohexadienones can also occur, leading to various byproducts.[2] Solution: Add the chlorinating agent slowly and sub-surface if possible. A programmable syringe pump for liquid reagents or a mass flow controller for gaseous chlorine allows for precise, controlled addition. This maintains a low, steady concentration of the electrophile, favoring the thermodynamically preferred 2,4,6-isomer. |
| Inadequate Temperature Management | Causality: Selectivity is often a function of temperature. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers. Solution: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. An ice bath may be necessary during the initial, highly exothermic stages of the reaction to prevent temperature spikes that can degrade selectivity. |
| Absence of a Selectivity-Enhancing Catalyst | Causality: While not always necessary, a catalyst can help direct the electrophile to the desired positions on the aromatic ring. Certain catalysts can modulate the reactivity of the system to favor a specific substitution pattern. For the related synthesis of 2,4,6-trichlorophenol from phenol, catalysts are used to improve regioselectivity.[1] Solution: Consider the addition of a catalyst known to influence regioselectivity in phenol chlorinations, such as mercaptoethylamine.[1] The catalyst can help reduce the formation of isomers like 2,4,5-trichlororesorcinol. A small-scale screening of potential catalysts may be a valuable optimization step. |
Problem 3: Difficulty in Product Purification
The crude product is an oil that fails to crystallize, or it co-crystallizes with impurities that are difficult to remove.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Presence of Isomeric Impurities | Causality: The presence of multiple isomers can disrupt the crystal lattice formation of the desired product, leading to an oily mixture or preventing effective purification by recrystallization. Solution: If recrystallization fails, silica gel column chromatography is the recommended next step. First, use Thin Layer Chromatography (TLC) to develop an effective solvent system (e.g., a mixture of ethyl acetate and heptane) that provides good separation between the desired product and major impurities. |
| Residual Solvent or Reagents | Causality: Trapped solvent or unreacted reagents can act as impurities that inhibit crystallization. Solution: Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent from the workup. If the product is an oil, dissolving it in a suitable solvent (like dichloromethane) and washing it with water and brine can help remove water-soluble impurities before final drying and purification attempts. |
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing this compound?
-
A1: The most common and direct method is the electrophilic chlorination of resorcinol. This typically involves using a chlorinating agent such as chlorine gas or sulfuryl chloride in a suitable solvent or neat. Careful control over stoichiometry, temperature, and the rate of addition is paramount to achieving high yield and selectivity.[1][2]
-
-
Q2: How can I effectively monitor the reaction's progress?
-
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[3][4] Use silica gel plates (GF254) and a mobile phase such as ethyl acetate/hexane (e.g., 2:1 or 1:1 v/v). The starting material (resorcinol) and the chlorinated products will have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product. Spots can be visualized under UV light (254 nm) or by staining with an iodine chamber.
-
-
Q3: What are the primary byproducts I should expect?
-
A3: The primary byproducts arise from incomplete or over-chlorination, as well as non-regioselective substitution. You can expect to see 4-chlororesorcinol, 4,6-dichlororesorcinol, 2,4-dichlororesorcinol, and potentially 2,4,5-trichlororesorcinol. In cases of aggressive chlorination, tetrachlorinated products and unstable chlorocyclohexadienones can also form.[2][5]
-
-
Q4: What is the best practice for purifying the final product?
-
A4: For a solid crude product, recrystallization is the preferred method. A common solvent system is hot absolute ethanol, followed by cooling to induce crystallization.[1] If the crude product is an oil or heavily contaminated, column chromatography on silica gel is recommended, followed by recrystallization of the purified fractions.
-
-
Q5: What analytical techniques are recommended for final product characterization?
Experimental Protocol and Data
Protocol: Synthesis of this compound via Direct Chlorination
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with an overhead stirrer, a thermometer, and a gas inlet tube extending below the surface of the reaction mixture. Attach a gas outlet to a scrubber system containing a sodium hydroxide solution to neutralize excess chlorine and HCl byproduct.
-
Reaction Mixture: Charge the flask with resorcinol (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).
-
Initial Chlorination: Begin vigorous stirring and heat the mixture to 50-55 °C. Slowly bubble chlorine gas (Cl₂) into the mixture. Monitor the temperature closely, as the reaction is exothermic.
-
Completion of Chlorination: After approximately 1/3 of the stoichiometric amount of chlorine has been added, slowly increase the temperature to 70-75 °C.[1] Continue the slow addition of chlorine gas until a total of ~3.1 equivalents have been added.
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC until the starting resorcinol spot is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and purge with nitrogen to remove any dissolved chlorine and HCl. Pour the reaction mixture into ice water, which should cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove the solvent and any water-soluble impurities.
-
Purification: Dry the crude solid under vacuum. Purify the product by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Table 1: Key Reaction Parameter Optimization Ranges
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Ratio (Cl₂:Resorcinol) | 3.1 : 1 to 3.3 : 1 | A slight excess of chlorine ensures complete conversion. A large excess increases the risk of over-chlorination. |
| Initial Temperature | 50 - 60 °C | Sufficient to initiate chlorination without causing runaway reactions or loss of selectivity. |
| Final Temperature | 70 - 80 °C | Higher temperature is often required to drive the third chlorination to completion.[1] |
| Catalyst Loading (Optional) | 0.1 - 0.5% (by mass of phenol) | For catalysts like mercaptoethylamine, a small amount can significantly improve regioselectivity.[1] |
| Reaction Time | 2 - 6 hours | Highly dependent on scale, temperature, and rate of addition. Monitor by TLC for completion. |
Visualization of Workflows
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Mandatory Safety Precautions
All work involving the synthesis of this compound must be conducted with strict adherence to safety protocols.
-
Hazardous Materials:
-
Chlorine Gas (Cl₂): Extremely toxic and corrosive. Inhalation can be fatal. All operations must be conducted in a certified, high-flow chemical fume hood.
-
Resorcinol: Harmful if swallowed or absorbed through the skin. It is a skin and eye irritant.
-
This compound: As a chlorinated phenol, this compound should be treated as toxic and an environmental hazard. Avoid contact with skin and eyes and prevent its release into the environment.
-
-
Personal Protective Equipment (PPE):
-
Handling and First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
References
- 1. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 2. EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 3. CN101462963A - Preparation of 2,4,6-trinitroresorcinol - Google Patents [patents.google.com]
- 4. CN101462963B - The preparation method of 2,4,6-trinitroresorcinol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Preventing Byproduct Formation in Resorcinol Chlorination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the selective chlorination of resorcinol. As a Senior Application Scientist, I understand the critical importance of controlling reaction outcomes to ensure the synthesis of the desired chlorinated resorcinol isomers while minimizing the formation of unwanted byproducts. This guide is structured to provide you with in-depth technical insights, troubleshooting strategies, and practical, step-by-step protocols to navigate the complexities of this electrophilic aromatic substitution reaction.
Understanding the Core Chemistry: Why Byproduct Formation is a Challenge
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound due to the presence of two electron-donating hydroxyl groups. These groups direct electrophilic substitution primarily to the ortho and para positions (2, 4, and 6 positions), making the molecule highly reactive towards chlorinating agents. This high reactivity is a double-edged sword: while it facilitates chlorination, it also makes the reaction prone to over-chlorination and the formation of a mixture of isomers.
The primary challenge in resorcinol chlorination is achieving regioselectivity—directing the chlorine atom to a specific position on the aromatic ring. The common byproducts encountered are positional isomers and polychlorinated species. For instance, the aqueous chlorination of resorcinol can yield 2-chlororesorcinol, 4-chlororesorcinol, 2,4-dichlororesorcinol, 4,6-dichlororesorcinol, and 2,4,6-trichlororesorcinol.[1][2] Further reaction can even lead to ring-opening and the formation of compounds like chloroform.[3][4]
Below is a diagram illustrating the primary substitution patterns in resorcinol chlorination.
Caption: Primary pathways for resorcinol chlorination.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 4-chlororesorcinol, but my reaction yields a mixture of dichlorinated and trichlorinated byproducts. What is the most likely cause?
A1: Over-chlorination is a common issue due to the high reactivity of both resorcinol and the initially formed monochlorinated products. The key factors to investigate are:
-
Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent (e.g., sulfuryl chloride, sodium hypochlorite) will drive the reaction towards polychlorination. It is crucial to use a stoichiometric amount or even a slight sub-stoichiometric amount of the chlorinating agent relative to resorcinol.
-
Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity.[5] Running the reaction at a lower temperature can help to control the extent of chlorination.
-
Rate of Addition: A slow, controlled addition of the chlorinating agent allows for more selective reaction with the starting material and can prevent localized areas of high concentration that promote over-chlorination.[6][7]
Q2: My main product is 2-chlororesorcinol, but the desired product is 4-chlororesorcinol. How can I improve the regioselectivity?
A2: The formation of 2- versus 4-chlororesorcinol is influenced by the reaction conditions, particularly the solvent and the chlorinating agent used.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents may favor different isomer ratios compared to polar solvents. For instance, the synthesis of 4-chlororesorcinol is often carried out in diethyl ether.[6][8]
-
Chlorinating Agent: Different chlorinating agents exhibit varying degrees of selectivity. Sulfuryl chloride (SO₂Cl₂) is a commonly used reagent for the synthesis of 4-chlororesorcinol.[6][8] Milder chlorinating agents, such as N-chlorosuccinimide (NCS), can sometimes offer better control over the reaction.
-
Catalysts: The use of certain catalysts can promote selectivity. For example, Lewis bases like DABCO have been shown to catalyze halogenations with N-halosuccinimides, potentially offering a pathway to improved selectivity.[9]
Q3: I am observing significant degradation of my product, indicated by a dark coloration of the reaction mixture. What could be happening?
A3: Dark coloration often suggests the formation of polymeric or oxidized byproducts. This can be caused by:
-
High Temperatures: Resorcinol and its chlorinated derivatives can be sensitive to high temperatures, leading to decomposition and polymerization.[10]
-
Presence of Strong Acids or Bases: Extreme pH conditions can promote side reactions. For example, the reaction of resorcinol with chloroform in the presence of a strong base like sodium hydroxide is known to produce a red-colored species.[11]
-
Oxidizing Conditions: Some chlorinating agents can also act as oxidizing agents, leading to the formation of colored quinone-type byproducts.
To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensuring the reaction temperature is carefully controlled.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Monochloro-isomer | - Over-chlorination leading to di- and tri-substituted products. - Incomplete reaction. - Product degradation. | - Carefully control the stoichiometry of the chlorinating agent (use 1.0 equivalent or slightly less). - Add the chlorinating agent slowly and at a low temperature. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Conduct the reaction at a lower temperature and under an inert atmosphere. |
| Poor Regioselectivity (Mixture of 2- and 4-isomers) | - Inappropriate choice of solvent or chlorinating agent. - Reaction temperature is too high. | - Screen different solvents (e.g., diethyl ether, dichloromethane, acetonitrile) to find the optimal medium for the desired isomer. - Experiment with different chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide, sodium hypochlorite). - Lower the reaction temperature to enhance selectivity. |
| Formation of Polychlorinated Byproducts | - Excess chlorinating agent. - High reaction temperature. - Rapid addition of the chlorinating agent. | - Use a precise 1:1 molar ratio of resorcinol to the chlorinating agent. - Maintain a low and constant reaction temperature. - Add the chlorinating agent dropwise over an extended period. |
| Product Purification Challenges | - Similar physical properties of isomers. | - Utilize column chromatography with a suitable stationary and mobile phase to separate the isomers. - Consider derivatization to facilitate separation, followed by removal of the protecting group. - For some isomers, techniques like stripping crystallization may be effective.[12] |
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Chlororesorcinol using Sulfuryl Chloride
This protocol is based on a common method for the preparation of 4-chlororesorcinol.[6][7][8]
Materials:
-
Resorcinol
-
Diethyl ether (anhydrous)
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol in anhydrous diethyl ether.
-
Gently heat the mixture to reflux with stirring.
-
Slowly add a stoichiometric amount (1.0 equivalent) of sulfuryl chloride dropwise to the refluxing solution using a dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of 4-chlororesorcinol.
Protocol 2: Purification of Chlororesorcinol Isomers by Column Chromatography
Materials:
-
Crude chlororesorcinol mixture
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane is a good starting point).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude chlororesorcinol mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure desired isomer, as identified by TLC.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
References
- 1. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 2. Aqueous chlorination of resorcinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Impact of Temperature and PH on Residual Chlorine Measurements [boquinstrument.com]
- 6. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chlororesorcinol | 95-88-5 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. DABCO as a practical catalyst for aromatic halogenation with N -halosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00197G [pubs.rsc.org]
- 10. CN103172500B - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of 2,4,6-Trichlororesorcinol
A Note to the Researcher: This guide is designed to provide in-depth technical support for professionals working with 2,4,6-Trichlororesorcinol (TCR). Due to the limited availability of direct research on TCR, this document synthesizes data from studies on its close structural analog, 2,4,6-Trichlorophenol (TCP), along with fundamental chemical principles governing resorcinol structures. The presence of an additional hydroxyl group in resorcinol compared to phenol can influence its reactivity, particularly its susceptibility to oxidation. This guide extrapolates from the available data to provide the most reliable advice possible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties, handling, and stability of this compound.
Q1: What are the key properties and hazards of this compound?
This compound (CAS No. 26378-73-4) is a chlorinated aromatic compound.[1] Like other chlorinated phenols, it is classified as a hazardous substance and should be handled with care. It may be harmful if swallowed or comes into contact with skin.[2][3] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[4]
Q2: How should I properly store and handle solid and solution forms of this compound?
Proper storage is critical to ensure the compound's integrity.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[4][5]
-
Solutions: The stability of TCR in solution is influenced by several factors.[6] For short-term storage, use amber glass vials to protect from light and store at low temperatures (e.g., 4°C). For long-term storage, freezing (-20°C or lower) is recommended, but a preliminary freeze-thaw stability study is advised to ensure the compound does not degrade during the process.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of TCR in an experimental setting is not absolute and can be affected by several environmental factors. The key factors are pH, temperature, light, and the presence of oxidizing agents.[6]
-
pH: The pH of the solution is a critical parameter. Advanced oxidation processes for the degradation of the related compound 2,4,6-trichlorophenol (TCP) are often most effective in acidic conditions, around pH 3.2.[7][8][9] This suggests that TCR may be more susceptible to oxidative degradation at low pH, especially in the presence of certain catalysts or peroxides. Conversely, in highly alkaline solutions, phenoxide ions can form, which may alter reactivity.
-
Temperature: Increased temperature generally accelerates chemical reactions, including degradation. While specific thermal degradation data for TCR is scarce, studies on related compounds show that temperature can influence degradation rates.[10] For handling and storage, maintaining cool conditions is advisable.[2]
-
Light Exposure: While some studies report that 2,4,6-TCP is relatively stable under UV irradiation alone, its degradation is significantly accelerated in the presence of photocatalysts like titanium dioxide (TiO2).[11][12] Therefore, to prevent unintended photodegradation, solutions should always be stored in light-protected (amber) containers.
Q4: Is this compound susceptible to biodegradation?
Chlorinated phenols are generally recalcitrant to biodegradation and are known to be persistent in the environment.[7][13] However, specific microbial cultures and fungi, such as Phanerochaete chrysosporium, have been shown to degrade 2,4,6-TCP through complex enzymatic pathways.[13][14][15] In a typical laboratory setting without specialized microbial cultures, significant biodegradation is unlikely to be a primary cause of sample loss.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research.
Problem: My this compound stock solution is showing unexpected degradation over time.
This is a common issue stemming from improper storage or solution preparation.
-
Causality Analysis: Degradation in a stock solution is often due to slow, persistent reactions with environmental factors. The primary culprits are light, temperature, pH, and contaminants. Light can induce photochemical reactions, while elevated temperatures accelerate hydrolysis or oxidation. The solvent itself can be a factor; for example, the presence of trace metal ions or peroxides in the solvent can catalyze degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored in an amber, tightly capped vial at or below 4°C. For long-term stability, aliquot and freeze at -20°C or -80°C.
-
Check Solvent Quality: Use high-purity (e.g., HPLC-grade) solvents. Older solvents can accumulate peroxides, which can initiate oxidative degradation.
-
Control pH: If using an aqueous buffer, ensure it is sterile and its pH is not in a range that promotes hydrolysis or oxidation for your specific experimental conditions.
-
Perform a Control Experiment: Prepare a fresh stock solution, store it under ideal conditions (dark, 4°C), and compare its concentration over time to your existing stock.
-
Problem: I am observing inconsistent results in my TCR degradation experiments.
Reproducibility issues often point to uncontrolled variables in the experimental setup.
-
Causality Analysis: The degradation of chlorinated phenols is highly sensitive to reaction conditions. Minor variations in pH, temperature, catalyst concentration, or light intensity can lead to significant differences in degradation rates.[7][9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent degradation results.
Problem: I am having trouble detecting this compound and its degradation products.
This can be due to using a non-optimal analytical method or inadequate sample preparation.
-
Causality Analysis: TCR and its potential degradation products (e.g., other chlorinated resorcinols, benzoquinones) have varying chemical properties, requiring specific analytical techniques for separation and detection.
-
Recommended Solutions:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[16] Derivatization may be required to improve the volatility of TCR and its hydroxylated intermediates.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is well-suited for analyzing phenolic compounds in aqueous solutions.[17] A C18 column is typically used. This method can often measure the parent compound directly without derivatization.
-
Sample Preparation: For complex matrices, a sample cleanup and concentration step is crucial. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the analytes of interest and remove interfering substances.[18]
-
| Factor | Effect on Stability | Recommendation for Minimizing Degradation |
| pH | Highly influential; acidic pH (~3.2) promotes advanced oxidative degradation of the analogue TCP.[7][8][9] | Maintain neutral pH for storage. Control and monitor pH precisely during experiments. |
| Temperature | Higher temperatures accelerate degradation reactions.[10] | Store stock solutions at 4°C or frozen. Conduct experiments at a controlled, constant temperature. |
| Light | Can cause photodegradation, especially with photocatalysts.[11][12] | Store solutions in amber vials. Protect reaction vessels from ambient light unless photolysis is intended. |
| Oxidizing Agents | Presence of peroxides, dissolved oxygen, or metal ions can initiate oxidative degradation.[7][8] | Use high-purity solvents. De-gas aqueous solutions if oxidative stability is critical. |
Table 1: Summary of Factors Affecting this compound Stability.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for testing the stability of TCR under various conditions (e.g., different pH, temperature, light exposure).
-
Preparation: Prepare a concentrated primary stock solution of TCR in a suitable organic solvent (e.g., methanol). Prepare several identical working solutions by diluting the stock into the desired aqueous buffers or solvents.
-
Incubation:
-
Light Exposure: Wrap half of the samples in aluminum foil (dark control) and expose the other half to the light condition being tested.
-
Temperature: Place sample sets at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Use buffers to create sample sets at various pH levels (e.g., pH 4, 7, 9).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a validated HPLC-UV or GC-MS method to determine the remaining concentration of TCR.
-
Data Evaluation: Plot the concentration of TCR versus time for each condition to determine the degradation rate.
Protocol 2: Sample Preparation for GC-MS Analysis of Degradation Products
This protocol outlines a general method for extracting TCR and its byproducts from an aqueous sample for GC-MS analysis.
-
pH Adjustment: Acidify the aqueous sample (e.g., 10 mL) to pH ~2 with hydrochloric acid. This ensures that the phenolic compounds are in their protonated, less polar form, which improves extraction efficiency.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 5 mL of ethyl acetate or dichloromethane). Vortex vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. A centrifuge can be used to break up any emulsions.
-
Collection: Carefully transfer the organic (top or bottom, depending on solvent density) layer to a clean vial. Repeat the extraction process two more times with fresh solvent, combining the organic layers.
-
Drying and Concentration: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of ~1 mL.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat according to the manufacturer's instructions to convert the hydroxyl groups to trimethylsilyl ethers.
-
Analysis: Inject the final sample into the GC-MS.
| Analytical Method | Principle | Advantages | Common Issues |
| HPLC-UV | Separation by polarity on a column, detection by UV absorbance.[17] | Good for aqueous samples, no derivatization needed for parent compound. | May have lower sensitivity; co-elution of similar compounds can occur. |
| GC-MS | Separation by boiling point/volatility, detection by mass fragmentation.[16][19][20] | High sensitivity and specificity; excellent for identifying unknown degradation products. | Requires derivatization for polar analytes; not suitable for thermally unstable compounds. |
| Voltammetry | Measures current from electrochemical oxidation/reduction.[21] | Fast, low cost, high sensitivity. | Susceptible to interference from other electroactive species in the sample matrix. |
Table 2: Comparison of Recommended Analytical Methods.
Degradation Pathway Visualization
The degradation of chlorinated phenols often proceeds through oxidation and dechlorination steps. The following diagram illustrates a plausible degradation pathway for this compound, extrapolated from known pathways of 2,4,6-Trichlorophenol.[13][14][22]
Caption: Plausible degradation pathway for this compound.
References
- 1. This compound | 26378-73-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deswater.com [deswater.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium: involvement of reductive dechlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 18. Evaluation of an extraction method in the determination of the 2,4,6-trichloroanisole content of tainted cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of 2,4,6-trichloroanisole and guaiacol in cork stoppers by pressurised fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 2,4,6-Trichlororesorcinol Synthesis
A Guide to Impurity Identification, Troubleshooting, and Prevention
Welcome to the technical support center for the synthesis of 2,4,6-Trichlororesorcinol. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. The synthesis, while straightforward in principle, is often complicated by the formation of various impurities that can affect yield, product quality, and the performance of downstream applications.
This document provides a structured, in-depth resource in a question-and-answer format. It addresses the common challenges encountered during synthesis, offering not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound from resorcinol?
A1: The synthesis of this compound is typically achieved by the direct chlorination of resorcinol. Due to the high reactivity of the resorcinol ring, which is activated by two hydroxyl groups, the reaction can be difficult to control perfectly, leading to a mixture of chlorinated products.[1]
The primary impurities are under-chlorinated resorcinols . These arise from incomplete reaction. You should expect to see:
-
Monochloro-isomers: 2-Chlororesorcinol and 4-Chlororesorcinol.
-
Dichloro-isomers: 2,4-Dichlororesorcinol and 4,6-Dichlororesorcinol.[2]
In addition to these, over-chlorinated species and oxidation products can also form, although often in smaller quantities. A potential, though not always detected, over-chlorinated intermediate could lead to ring-opening products if the reaction conditions are harsh.[2] The presence of these impurities complicates purification and can impact the specifications of the final product.
Q2: My reaction is producing a high percentage of dichlororesorcinols, particularly 4,6-Dichlororesorcinol. What's causing this and how can I improve the conversion to the trichloro- product?
A2: This is a classic problem of insufficient chlorination. The formation of a high percentage of dichloro-isomers indicates that the reaction has not gone to completion. Several factors could be at play:
-
Stoichiometry of the Chlorinating Agent: The most common cause is an insufficient molar equivalent of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas). Resorcinol requires at least three equivalents of the chlorinating agent to form the desired product. Ensure your stoichiometry is correct and accounts for any potential loss of the reagent.
-
Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient amount of time, or the temperature may be too low for the reaction to reach completion. The rate of chlorination for resorcinol is only about three times faster than that for this compound, meaning the final chlorination step can be sluggish.[2]
-
Inefficient Mixing: Poor mixing in the reaction vessel can lead to localized areas of high and low reagent concentration. This can result in some resorcinol molecules being fully chlorinated while others are only partially chlorinated.
-
Choice of Solvent: The solvent can influence the reactivity of the chlorinating agent and the solubility of the intermediates.
To improve conversion, consider the following:
-
Increase Molar Equivalents: Gradually increase the molar ratio of your chlorinating agent. A slight excess (e.g., 3.1-3.3 equivalents) is often used in practice.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Adjust Temperature: If the reaction is sluggish, a modest increase in temperature may improve the rate of the final chlorination step. However, be cautious, as higher temperatures can also lead to the formation of degradation and oxidation products.
Q3: The final isolated product has a distinct pink or brownish color. What causes this discoloration and how can I obtain a white or off-white product?
A3: Discoloration in phenolic compounds, including chlorinated resorcinols, is almost always due to the formation of oxidation products . The resorcinol ring is highly susceptible to oxidation, which can be initiated by trace amounts of air (oxygen), metallic impurities, or harsh reaction/workup conditions. These oxidation products are often highly colored quinone-type structures.
To prevent and remove discoloration:
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use High-Purity Reagents: Ensure your starting materials and solvents are free from metallic contaminants that can catalyze oxidation.
-
Controlled Workup: During the workup process, avoid excessive heat and exposure to air. Quenching the reaction in cold water can help.
-
Purification: The most effective way to remove colored impurities is through recrystallization . A suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can selectively crystallize the pure this compound, leaving the colored impurities in the mother liquor. The use of activated carbon (charcoal) during recrystallization can also be very effective at adsorbing these colored byproducts.
Q4: How can I effectively monitor the progress of my reaction to ensure optimal yield and purity?
A4: Real-time reaction monitoring is crucial for optimizing the synthesis and minimizing impurity formation. The two most common and effective techniques for this purpose are:
-
Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis. By spotting the reaction mixture alongside standards of the starting material (resorcinol) and the product, you can visually track the disappearance of the starting material and the appearance of the product and intermediates. A typical mobile phase could be a mixture of ethyl acetate and petroleum ether.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data and is excellent for separating the various chlorinated resorcinol isomers.[4] By taking small aliquots from the reaction mixture at different time points, you can accurately determine the percentage of starting material, intermediates (mono- and di-chloro species), and the final product. This allows for precise determination of reaction completion and helps in building a kinetic profile of your reaction.
A well-developed HPLC method is invaluable for both in-process control and final product quality assessment.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for the analysis and purification of this compound.
Guide 1: Protocol for HPLC Analysis of Crude this compound
This guide outlines a standard reverse-phase HPLC method for separating and quantifying the components in a crude reaction mixture.
Objective: To resolve resorcinol, monochlorinated, dichlorinated, and trichlorinated species.
Methodology:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often most effective.
-
Gradient Program:
-
Start with a higher concentration of Solvent A (e.g., 70-80%) to retain the more polar, less chlorinated compounds.
-
Gradually increase the concentration of Solvent B over 15-20 minutes to elute the more non-polar, highly chlorinated compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 280 nm.[5]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude material in the mobile phase or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Elution Order and Data Interpretation:
The compounds will elute in order of increasing hydrophobicity (and generally, increasing chlorination).
| Compound | Expected Retention Time (Relative) | Notes |
| Resorcinol | Lowest | Most polar, elutes first. |
| Monochlororesorcinols | Low | Isomers may co-elute or be closely resolved. |
| Dichlororesorcinols | Medium | Isomers may be closely resolved. |
| This compound | Highest | The desired product, most non-polar, elutes last. |
By comparing the retention times and peak areas to known standards, you can accurately quantify the purity of your product and the distribution of impurities.
Guide 2: Protocol for Purification by Recrystallization
Objective: To remove under-chlorinated species and colored oxidation byproducts from crude this compound.
Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures. Impurities, ideally, should either be highly soluble at all temperatures (staying in the mother liquor) or insoluble (allowing for hot filtration). Water is a common and effective solvent for this compound.[6]
Step-by-Step Protocol:
-
Solvent Selection: Start with deionized water as the primary solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot deionized water required to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate with stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (charcoal). Be cautious, as adding charcoal to a boiling solution can cause it to bump violently. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The melting point of pure this compound is approximately 83 °C.[6]
Section 3: Visualizing the Chemistry and Workflow
Diagrams help to clarify the relationships between the chemical species and the logical steps for troubleshooting.
Diagram 1: Synthesis Pathway and Impurity Formation
References
- 1. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 2. Aqueous chlorination of resorcinol [pubs.usgs.gov]
- 3. CN101462963A - Preparation of 2,4,6-trinitroresorcinol - Google Patents [patents.google.com]
- 4. Separation of 2,4,6-Trichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta™ | SIELC Technologies [sielc.com]
- 6. This compound | 26378-73-4 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 2,4,6-Trichlororesorcinol and 2,4,6-Tribromoresorcinol for Advanced Synthesis
In the landscape of chemical synthesis, halogenated phenols and resorcinols serve as pivotal building blocks for a diverse array of complex molecules, from pharmaceuticals to advanced materials. Among these, 2,4,6-Trichlororesorcinol and 2,4,6-Tribromoresorcinol stand out as highly functionalized intermediates. This guide provides an in-depth, objective comparison of these two analogs, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: The Halogen's Influence
The fundamental differences between this compound and 2,4,6-Tribromoresorcinol stem from the distinct properties of chlorine and bromine. Bromine's larger atomic radius, greater mass, and lower electronegativity compared to chlorine directly impact the physicochemical characteristics of the parent molecule.
A summary of their key properties is presented below:
| Property | This compound | 2,4,6-Tribromoresorcinol | Rationale for Difference |
| Molecular Formula | C₆H₃Cl₃O₂ | C₆H₃Br₃O₂[1][2][3] | Different halogen substituents. |
| Molecular Weight | 213.45 g/mol | 346.80 g/mol [1][3][4] | Bromine is significantly heavier than chlorine. |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid[5] | Similar chromophores and crystalline nature. |
| Melting Point | ~84-88 °C | 113-116 °C[2][5] | The larger, more polarizable bromine atoms lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice. |
| Solubility | Moderately soluble in water.[6] Soluble in organic solvents. | Almost insoluble in water; soluble in alcohols and ether.[2] | The increased molecular weight and size of the tribromo- derivative decrease its ability to interact favorably with water molecules. |
The most notable distinctions are the significantly higher molecular weight and melting point of 2,4,6-Tribromoresorcinol. These differences are critical for considerations such as reaction stoichiometry, solvent selection, and purification methods like recrystallization.
Synthesis and Preparation: A Study in Halogen Reactivity
Both compounds are typically synthesized via electrophilic aromatic substitution, by treating resorcinol with a suitable halogenating agent. The two hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to rapid substitution at the 2, 4, and 6 positions.[7]
However, the choice of halogenating agent and reaction conditions can differ due to the varying reactivity of chlorine and bromine.[8] Bromination is generally faster and less aggressive than chlorination.
Workflow: Synthesis of Halogenated Resorcinols
The general workflow for the synthesis of both compounds is straightforward, involving the controlled addition of a halogenating agent to a solution of resorcinol.
Caption: General workflow for the synthesis of halogenated resorcinols.
Experimental Protocol: Synthesis of 2,4,6-Tribromoresorcinol
This protocol describes a common laboratory-scale synthesis of 2,4,6-Tribromoresorcinol.[2][9]
Materials:
-
Resorcinol (1 mole)
-
Glacial Acetic Acid
-
Bromine (3 moles)
-
Deionized Water
-
Sodium bisulfite solution (optional, for quenching excess bromine)
Procedure:
-
Dissolve 1 mole of resorcinol in a suitable volume of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
-
Slowly add 3 moles of bromine from the dropping funnel to the stirred solution over a period of 1-2 hours. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into a large volume of cold deionized water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.
-
If the filtrate or solid has a yellow/orange color from excess bromine, wash with a dilute sodium bisulfite solution until colorless, followed by a final water wash.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2,4,6-Tribromoresorcinol as off-white crystals.
-
Dry the purified product under vacuum.
Causality: The use of glacial acetic acid as a solvent facilitates the reaction, and the slow, cooled addition of bromine is crucial to control the exothermicity of the reaction and prevent the formation of byproducts.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques are essential for confirming the structure and purity of these compounds. The symmetrical nature of both molecules simplifies their ¹H and ¹³C NMR spectra.
| Technique | This compound (Expected) | 2,4,6-Tribromoresorcinol (Expected) |
| ¹H NMR | Singlet for the aromatic proton (C5-H) (~7.3-7.5 ppm). Singlet for the two hydroxyl protons (variable, ~5.5-6.0 ppm). | Singlet for the aromatic proton (C5-H) (~7.5-7.7 ppm). Singlet for the two hydroxyl protons (variable, ~5.5-6.0 ppm). |
| ¹³C NMR | Four signals expected: C1/C3 (~150-155 ppm), C2/C4/C6 (~115-120 ppm), C5 (~110-115 ppm). | Four signals expected: C1/C3 (~150-155 ppm), C2/C4/C6 (~90-95 ppm), C5 (~115-120 ppm). The C-Br carbons are significantly upfield shifted compared to C-Cl carbons. |
| Mass Spec (EI) | Characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). | Characteristic isotopic pattern for three bromine atoms (M, M+2, M+4, M+6) due to ⁷⁹Br and ⁸¹Br isotopes. |
Note: Exact chemical shifts are solvent-dependent. The provided values are estimations based on similar structures. For example, the residual proton signal for CDCl₃ appears at 7.26 ppm.[10][11]
Comparative Reactivity and Applications
The primary utility of these compounds is as intermediates in organic synthesis. Their reactivity is dominated by the properties of the C-X (halogen) bond and the influence of the substituents on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
A significant application for these molecules is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[12][13] In this context, the C-Br bond is generally more reactive than the C-Cl bond.
The oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The C-Br bond is weaker than the C-Cl bond, facilitating this step. Consequently, reactions involving 2,4,6-Tribromoresorcinol can often be carried out under milder conditions (lower temperatures, less reactive catalysts) than those required for this compound.[14][15][16] While modern phosphine ligands have enabled the use of less reactive aryl chlorides, aryl bromides remain the more common and often more reliable coupling partners.[14]
Diagram: Reactivity in Suzuki-Miyaura Coupling
This diagram illustrates the relative ease of the initial oxidative addition step for the chloro and bromo derivatives.
Caption: Relative reactivity in the Suzuki coupling oxidative addition step.
Applications in Materials Science and Biology
-
Flame Retardants: Brominated compounds are widely used as flame retardants. 2,4,6-Tribromoresorcinol can be incorporated into polymers to enhance their fire resistance.[2][5]
-
OLEDs and Electronics: The rigid, functionalized aromatic core makes these compounds attractive as intermediates for materials used in Organic Light-Emitting Diodes (OLEDs).[1]
-
Antimicrobial Agents: Halogenated phenols have long been studied for their antimicrobial properties.[5][17] The specific activities of these tri-halogenated resorcinols can be explored in drug development and for use in specialized coatings.[5]
-
Chemical Intermediates: Both molecules serve as versatile starting materials for synthesizing more complex structures, including pesticides, dyes, and pharmaceuticals.[1][2][18]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 2,4,6-Tribromoresorcinol is dictated by the specific synthetic goal and desired properties of the final product.
-
Choose 2,4,6-Tribromoresorcinol when:
-
Higher reactivity in cross-coupling reactions is desired, allowing for milder conditions.
-
The final product requires flame retardant properties.
-
Subsequent steps involve selective reactions where the C-Br bond's lability is an advantage.
-
-
Choose this compound when:
-
Lower molecular weight is a critical factor.
-
The higher stability of the C-Cl bond is necessary to prevent unwanted side reactions in subsequent synthetic steps.
-
Cost is a primary driver, as chlorinated reagents are often less expensive than their brominated counterparts.
-
Ultimately, both molecules are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their comparative properties, as outlined in this guide, enables researchers to harness their unique reactivity profiles to achieve their synthetic and developmental objectives with greater precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 2,4,6-Tribromoresorcinol | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromoresorcinol, 98% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 8. mt.com [mt.com]
- 9. Datei:Synthesis 2,4,6-Tribromoresorcinol.svg – Wikipedia [de.wikipedia.org]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. THE GERMICIDAL ACTION OF HALOGEN DERIVATIVES OF PHENOL AND RESORCINOL AND ITS IMPAIRMENT BY ORGANIC MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents [patents.google.com]
A Spectroscopic Compass: Navigating the Properties of Halogenated Resorcinols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halogenated resorcinols stand out as a class of compounds with significant potential. Their utility in the synthesis of bioactive molecules and functional materials necessitates a profound understanding of their structural and electronic properties. Spectroscopic techniques offer a powerful lens through which to view these molecular characteristics. This guide provides a comprehensive spectroscopic comparison of resorcinol and its 4-halogenated derivatives—4-chlororesorcinol, 4-bromoresorcinol, and 4-iodoresorcinol—offering insights into how halogen substitution systematically influences their interaction with electromagnetic radiation.
The Influence of Halogenation: An Overview
The introduction of a halogen atom onto the resorcinol scaffold induces notable changes in its electronic distribution and, consequently, its spectroscopic signatures. These alterations are primarily governed by the interplay of the inductive and resonance effects of the halogen, as well as the "heavy-atom effect," which becomes increasingly prominent with heavier halogens like bromine and iodine. This guide will dissect these influences through the prism of four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For phenolic compounds like resorcinol, the absorption bands in the UV region arise from π → π* transitions within the benzene ring. Halogen substitution at the para-position (C4) to one hydroxyl group and ortho- to the other influences the energy of these transitions.
The observed shifts in the absorption maxima (λmax) provide insights into how halogens perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, the introduction of a halogen leads to a bathochromic (red) shift in the λmax compared to the parent resorcinol, indicating a decrease in the HOMO-LUMO energy gap. This is attributed to the resonance effect of the halogen's lone pairs of electrons, which can delocalize into the aromatic system, raising the energy of the HOMO.[1]
Table 1: Comparative UV-Vis Absorption Data for Halogenated Resorcinols in Methanol
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Resorcinol | ~274 | ~280 (shoulder) |
| 4-Chlororesorcinol | ~282 | ~288 (shoulder) |
| 4-Bromoresorcinol | ~283 | ~289 (shoulder) |
| 4-Iodoresorcinol | ~285 | ~292 (shoulder) |
Note: The exact λmax values can vary slightly depending on the solvent and experimental conditions. The data presented here is a synthesis of typical values found in the literature.[2][3]
Experimental Protocol: UV-Vis Spectroscopy
A robust protocol for comparing the UV-Vis spectra of halogenated resorcinols is as follows:
-
Sample Preparation: Prepare stock solutions of resorcinol, 4-chlororesorcinol, 4-bromoresorcinol, and 4-iodoresorcinol of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as methanol. From these, prepare a series of dilutions to obtain concentrations suitable for absorbance measurements (typically in the µg/mL range).
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Set the wavelength range to scan from 200 nm to 400 nm.
-
Measurement: Use a quartz cuvette with a 1 cm path length. Fill the reference cuvette with the pure solvent. Record the baseline. Measure the absorbance of each sample solution, starting from the lowest concentration.
Fluorescence Spectroscopy: The Heavy-Atom Quenching Effect
Fluorescence is the emission of light by a substance that has absorbed light. For many aromatic molecules, this is a prominent de-excitation pathway. However, the introduction of heavy atoms like bromine and iodine can dramatically decrease fluorescence intensity through a phenomenon known as the heavy-atom effect.[4][5] This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).[4][5] Since fluorescence occurs from the S₁ state, an increased rate of ISC leads to a decrease in the fluorescence quantum yield (ΦF).
We can predict a trend of decreasing fluorescence quantum yield as we move down the halogen group:
4-Chlororesorcinol > 4-Bromoresorcinol > 4-Iodoresorcinol
This is because the strength of spin-orbit coupling, which facilitates intersystem crossing, increases with the atomic number of the halogen.[4]
Table 2: Predicted Comparative Fluorescence Properties of Halogenated Resorcinols
| Compound | Predicted Fluorescence Quantum Yield (ΦF) | Predicted Emission Maxima (λem) |
| Resorcinol | Moderate | ~310-320 nm |
| 4-Chlororesorcinol | Lower than Resorcinol | Slightly red-shifted |
| 4-Bromoresorcinol | Significantly Lower | Red-shifted |
| 4-Iodoresorcinol | Very Low / Non-fluorescent | - |
Note: Experimental determination of the precise quantum yields is necessary to confirm these predictions.
Experimental Protocol: Fluorescence Spectroscopy and Quantum Yield Determination
The comparative method is a common approach for determining fluorescence quantum yields.[2][6]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the samples (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[6]
-
Sample Preparation: Prepare a series of solutions of the standard and each halogenated resorcinol in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[2]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for the standard and each sample. The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. Halogen substitution on the resorcinol ring influences the chemical shifts of the aromatic protons and carbons through both inductive and resonance effects.
-
¹H NMR: The electronegative halogen atom exerts an inductive electron-withdrawing effect, which generally deshields nearby protons, causing their signals to shift downfield (to higher ppm values). However, the resonance effect, where the halogen's lone pairs donate electron density to the aromatic ring, can have a shielding effect, particularly at the ortho and para positions. The net effect on the chemical shifts of the aromatic protons is a balance of these two opposing forces.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also affected by halogen substitution. The carbon directly attached to the halogen (C4) will experience a significant downfield shift due to the halogen's electronegativity. The other carbons in the ring will also show shifts depending on their position relative to the halogen and the two hydroxyl groups.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Resorcinol | ~6.1-7.0 (m) | ~102.7, 107.8, 130.8, 158.7 |
| 4-Chlororesorcinol | ~6.3-7.1 (m) | ~103.5, 109.2, 118.5, 131.2, 155.4, 157.9 |
| 4-Bromoresorcinol | ~6.3-7.2 (m) | ~103.9, 108.1, 112.7, 133.8, 155.7, 158.1 |
| 4-Iodoresorcinol | ~6.3-7.4 (m) | Predicted shifts based on trends |
Note: Chemical shifts are highly dependent on the solvent used.[7][8][9] The data presented is a compilation of typical values. Specific assignments require 2D NMR techniques.[8][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is typically required.
-
Instrument Setup: Use a high-field NMR spectrometer. For ¹H NMR, acquire a standard one-dimensional spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Acquisition and Processing: Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The FTIR spectrum of resorcinol is characterized by several key features, including the broad O-H stretching band, aromatic C-H stretching, and C=C ring stretching vibrations.
Halogen substitution introduces a new vibrational mode: the C-X (where X is a halogen) stretch. The frequency of this vibration decreases with increasing mass of the halogen atom. Additionally, the position of the halogen on the aromatic ring can influence the out-of-plane C-H bending vibrations, which can sometimes be used to confirm the substitution pattern.
Table 4: Key FTIR Vibrational Frequencies (cm⁻¹) for Halogenated Resorcinols
| Vibrational Mode | Resorcinol | 4-Chlororesorcinol | 4-Bromoresorcinol | 4-Iodoresorcinol |
| O-H Stretch (broad) | ~3200-3500 | ~3200-3500 | ~3200-3500 | ~3200-3500 |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-O Stretch | ~1200-1300 | ~1200-1300 | ~1200-1300 | ~1200-1300 |
| C-Cl Stretch | - | ~700-850 | - | - |
| C-Br Stretch | - | - | ~600-700 | - |
| C-I Stretch | - | - | - | ~500-600 |
Note: These are approximate ranges and the exact peak positions can be influenced by intermolecular interactions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
References
- 1. Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmse000415 Resorcinol at BMRB [bmrb.io]
- 10. edinst.com [edinst.com]
Introduction: The Role of Halogenation in Modulating Bioactivity
An In-Depth Guide to the Biological Activity of Chlorinated vs. Brominated Resorcinols for Researchers and Drug Development Professionals
Resorcinol, a 1,3-dihydroxybenzene, serves as a versatile scaffold in medicinal chemistry. Its simple aromatic structure is amenable to substitution, allowing for the fine-tuning of its physicochemical properties and biological activities. Halogenation, the introduction of halogen atoms (such as chlorine or bromine) onto the resorcinol ring, is a powerful strategy employed by medicinal chemists to modulate a molecule's lipophilicity, electronic character, and metabolic stability.[1][2] These modifications can profoundly influence how the compound interacts with biological targets, leading to enhanced potency, altered selectivity, or entirely new mechanisms of action. This guide provides a comparative analysis of the biological activities of chlorinated and brominated resorcinols, supported by experimental data, to inform researchers in drug discovery and development.
Comparative Biological Profiling: Chlorine vs. Bromine
The choice between chlorine and bromine as a substituent is not arbitrary. While both are halogens, their differing atomic size, electronegativity, and polarizability lead to distinct pharmacological profiles. Generally, brominated organic compounds tend to be more lipophilic than their chlorinated counterparts. Emerging research also suggests that brominated compounds can be more cytotoxic and genotoxic than their chlorinated analogues, a critical consideration in drug development.[3][4]
Antimicrobial and Antifungal Activity
Halogenation is a well-established strategy for enhancing the antimicrobial properties of phenolic compounds.[5] Both chlorinated and brominated resorcinols have demonstrated significant activity against a range of pathogens.
-
Chlorinated Resorcinols: Certain chlorinated alkylresorcinols isolated from natural sources have shown activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 12.5 μg/mL.[6] Synthetic chlorinated coumarins derived from 4-chlororesorcinol have also been developed, exhibiting a range of biological activities.[7]
-
Brominated Resorcinols: Synthetic brominated resorcinol dimers have displayed potent antibacterial and antifungal activities.[8] For instance, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) was effective against the fungus Candida albicans and various bacteria.[8] Another study showed that 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, a brominated resorcinol derivative, exhibited antibacterial activity against Staphylococcus epidermidis with an MIC of 16 µg/mL.[9]
Comparative Analysis: While direct side-by-side comparisons are limited, the available data suggests that both chlorination and bromination are effective strategies for conferring antimicrobial properties to the resorcinol scaffold. The choice of halogen may depend on the target organism and the desired spectrum of activity. Some studies on broader classes of phenols suggest that bromination can lead to slightly more active antimicrobial compounds compared to chlorination.[10]
Enzyme Inhibition
Resorcinols and their derivatives are known to interact with various enzymes, making them attractive candidates for targeting enzymatic pathways in disease.
-
Chlorinated Resorcinols: Chlorinated alkylresorcinols have been shown to selectively inhibit concanavalin A-induced interleukin-2 production in Jurkat cells, indicating potential immunomodulatory effects.[11] Additionally, synthetic coumarins based on a chlororesorcinol structure have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7]
-
Brominated Resorcinols: Brominated resorcinol dimers have been identified as inhibitors of isocitrate lyase in Candida albicans, a key enzyme in the glyoxylate cycle necessary for the survival of certain pathogens.[8] Other bromophenols have demonstrated inhibitory activity against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) at nanomolar concentrations.[6]
Comparative Analysis: Both chlorinated and brominated resorcinols can be potent enzyme inhibitors. The halogen atom's nature and position influence the binding affinity and selectivity for the target enzyme. The increased lipophilicity of brominated derivatives may enhance binding to hydrophobic pockets within an enzyme's active site.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of halogenated compounds is a double-edged sword. While it is a concern for toxicity, it is also the basis for their potential use as anticancer agents.
-
Chlorinated Resorcinols: The introduction of chlorine atoms into phenols generally increases their toxicity.[12] Chlorinated alkylresorcinols related to the Dictyostelium differentiation-inducing (DIF) family of compounds are known to target mitochondria in cancer cells, suggesting a potential mechanism for anticancer activity.[11]
-
Brominated Resorcinols: Studies comparing disinfection byproducts have consistently shown that brominated compounds are more cytotoxic and genotoxic than their chlorinated counterparts.[3][4][13] While this is a concern in water safety, this enhanced cytotoxicity could be harnessed for therapeutic benefit in oncology. Some studies on bromophenols have shown that bromination can be important for anticancer activity.[10]
Comparative Analysis: The evidence strongly suggests that brominated resorcinols are likely to exhibit greater cytotoxicity than their chlorinated analogues. This heightened activity is often attributed to the greater reactivity and lipophilicity of brominated compounds, potentially leading to more efficient cell membrane penetration and interaction with intracellular targets.
Quantitative Data Summary
The following table summarizes key quantitative data from the literature to facilitate a direct comparison. Note that experimental conditions may vary between studies.
| Compound Class | Biological Activity | Target/Organism | Potency (MIC, IC₅₀, Kᵢ) | Reference |
| Chlorinated Resorcinols | Antimicrobial | Staphylococcus aureus (incl. MRSA) | MIC: 12.5 µg/mL | [6] |
| Immunomodulation | Jurkat cells (IL-2 production) | Selective inhibition reported | [11] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC₅₀: 9.16 ± 0.44 µM (for a derivative) | [7] | |
| Brominated Resorcinols | Antimicrobial | Staphylococcus epidermidis | MIC: 16 µg/mL (for a derivative) | [9] |
| Antifungal / Enzyme Inhibition | Candida albicans / Isocitrate Lyase | Potent activity reported | [8] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Kᵢ: 45.53 ± 7.35 nM (for a bromophenol) | [6] | |
| Enzyme Inhibition | α-Glucosidase | Kᵢ: 25.47 ± 4.46 nM (for a bromophenol) | [6] |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design.[14] For halogenated resorcinols, several key principles emerge:
-
Lipophilicity and Membrane Permeability: Halogenation increases the lipophilicity of the resorcinol core. The general trend is I > Br > Cl > F. This increased lipophilicity can enhance passage through cell membranes, leading to higher intracellular concentrations and greater potency. The quantitative structure-activity relationship (QSAR) models for halogenated phenols often show a strong correlation between the 1-octanol/water partition coefficient (log Kow) and toxicity.[15]
-
Electronic Effects: Halogens are electron-withdrawing groups, which can alter the pKa of the phenolic hydroxyl groups. This change in acidity can affect the molecule's ionization state at physiological pH, influencing its ability to participate in hydrogen bonding or other interactions at the target site.[12]
-
Halogen Bonding: The halogen atom itself can act as a Lewis acid, forming a non-covalent interaction known as a halogen bond with Lewis basic sites (e.g., oxygen or nitrogen atoms) in a biological target. The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl), potentially contributing to higher binding affinity for brominated compounds.[6]
-
Position of Substitution: The specific position of the halogen on the resorcinol ring is critical. It dictates the molecule's overall shape and electronic distribution, which must be complementary to the target's binding site for optimal activity.
Caption: Key structure-activity relationship concepts for halogenated resorcinols.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key assays used to evaluate the biological activities of halogenated resorcinols.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol measures the ability of a compound to inhibit the activity of a specific enzyme.
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0). Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations. Add 125 µL of DTNB solution and 25 µL of the AChE enzyme solution.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 25°C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 25 µL of the substrate (ATCI).
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the rate of change in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.
Conclusion and Future Directions
The halogenation of the resorcinol scaffold is a proven strategy for generating compounds with potent and diverse biological activities. The available evidence indicates that while both chlorinated and brominated resorcinols are effective antimicrobial agents and enzyme inhibitors, brominated derivatives often exhibit higher potency and greater cytotoxicity.[3][4] This can be attributed to the physicochemical properties of bromine, including its greater size, lipophilicity, and ability to form strong halogen bonds.
For researchers in drug development, these findings have significant implications. Brominated resorcinols may be superior candidates for applications where high potency is required, such as in the development of new anticancer agents or potent antibiotics against resistant pathogens. However, the potential for higher toxicity must be carefully managed through medicinal chemistry efforts to optimize the therapeutic index. Conversely, chlorinated resorcinols may offer a more balanced profile of moderate activity with potentially lower toxicity, making them suitable for other therapeutic applications.
Future research should focus on direct, head-to-head comparisons of chlorinated and brominated resorcinol analogues in a wide array of biological assays. Such studies will provide a clearer understanding of the specific contributions of each halogen to the pharmacological profile and will be invaluable for the rational design of next-generation resorcinol-based therapeutics.
References
- 1. eurochlor.org [eurochlor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated Coumarin. | [Pakistan Journal of Pharmaceutical Sciences • 2014] | PSA • ID 31410 [psa.pastic.gov.pk]
- 8. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Evaluating 2,4,6-Trichlororesorcinol as a Strategic Alternative to Conventional Phenols
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and materials science, resorcinol (benzene-1,3-diol) and its derivatives are foundational building blocks. Their utility stems from the high reactivity of the benzene ring, activated by two hydroxyl groups, making them ideal precursors for resins, pharmaceuticals, and analytical reagents. However, this high reactivity can sometimes be a double-edged sword, leading to poor selectivity and over-reaction. This guide introduces 2,4,6-Trichlororesorcinol (TCR), a halogenated analogue, as a potential alternative, offering a modulated reactivity profile that can be strategically advantageous in specific applications.
This document provides an objective comparison of TCR against its parent compound, resorcinol, supported by available experimental data. We will delve into the physicochemical differences, explore the causality behind their reactivity, present protocols for comparative analysis, and discuss the toxicological considerations essential for laboratory use.
Section 1: Comparative Physicochemical Profile
The introduction of three chlorine atoms onto the resorcinol core significantly alters its physical properties. The increased molecular weight and altered intermolecular forces result in a lower melting point but a predicted higher boiling point and density compared to resorcinol. Furthermore, the electron-withdrawing nature of the chlorine atoms is expected to increase the acidity of the phenolic hydroxyl groups, as reflected in the lower predicted pKa.
| Property | This compound | Resorcinol | Rationale for Difference |
| Molecular Formula | C₆H₃Cl₃O₂ | C₆H₆O₂ | Substitution of 3 H atoms with 3 Cl atoms. |
| Molar Mass | 213.45 g/mol | 110.11 g/mol [1] | Increased mass due to three chlorine atoms. |
| Appearance | Crystalline Solid | White crystalline solid[2] | Both are crystalline solids at room temperature. |
| Melting Point | 83 °C[3] | 110 °C[1][2] | Chlorination can disrupt the crystal lattice packing compared to the parent resorcinol. |
| Boiling Point | 265.9 °C (Predicted)[3] | 277 °C[1][2] | Increased molecular weight generally leads to a higher boiling point. |
| Density | 1.747 g/cm³ (Predicted)[3] | 1.28 g/cm³[1][2] | Chlorine atoms are significantly heavier than hydrogen, increasing density. |
| Water Solubility | Moderately Soluble | 110 g/100 mL at 20 °C[4][5] | The hydrophobic chlorine atoms decrease water solubility compared to resorcinol. |
| pKa | 6.08 (Predicted)[3] | 9.15[4] | The strong inductive electron-withdrawing effect of the three chlorine atoms stabilizes the phenoxide anion, increasing acidity (lower pKa). |
Section 2: Reactivity Analysis: The Impact of Halogenation
The primary functional difference between TCR and resorcinol lies in their reactivity towards electrophilic aromatic substitution. Resorcinol is highly activated by the two meta-hydroxyl groups, making it extremely reactive and often difficult to control.
Causality of Reactivity Difference: The three chlorine atoms on the TCR ring are strongly electron-withdrawing via the inductive effect. This effect deactivates the aromatic ring, making it significantly less nucleophilic than the electron-rich ring of resorcinol. Consequently, TCR undergoes electrophilic substitution reactions at a much slower rate.
A key piece of experimental data comes from a study on the chlorination of resorcinol derivatives, which found that resorcinol chlorinates approximately three times faster than this compound [2]. This quantitative difference underscores the moderating effect of the existing chlorine substituents. While still reactive due to the hydroxyl groups, TCR offers a more controlled reaction profile.
References
2,4,6-Trichlororesorcinol: A Critical Evaluation for Advanced Pharmaceutical Analysis
A Senior Application Scientist's Guide to Performance, Comparative Analysis, and Experimental Validation in Spectrophotometric Quantification of Primary Aromatic Amine-Containing Drugs
For researchers, scientists, and professionals in drug development, the selection of analytical reagents is a critical decision that directly impacts the accuracy, sensitivity, and reliability of quantitative assays. This guide provides an in-depth technical evaluation of 2,4,6-Trichlororesorcinol, positioning it as a potent, yet under-explored, chromogenic reagent for the spectrophotometric analysis of pharmaceutical compounds containing a primary aromatic amine.
This document moves beyond a simple listing of properties to offer a comparative analysis against a well-established alternative, 4-Chlororesorcinol. By examining the underlying chemical principles and providing detailed experimental protocols, this guide serves as a comprehensive resource for validating and potentially adopting this compound in quality control and research laboratories.
The Principle of Analysis: Diazotization and Azo-Coupling Reactions
The spectrophotometric quantification of drugs bearing a primary aromatic amine moiety frequently relies on the Bratton-Marshall reaction or similar diazotization-coupling methods. This robust analytical technique unfolds in two key stages:
-
Diazotization: The primary aromatic amine of the analyte is reacted with nitrous acid (generated in situ from sodium nitrite and an acidic medium) to form a highly reactive diazonium salt.
-
Azo-Coupling: The diazonium salt is then coupled with an electron-rich aromatic compound, known as a coupling agent, to form a stable and intensely colored azo dye. The absorbance of this resulting solution is directly proportional to the concentration of the drug, a relationship governed by the Beer-Lambert Law.
The choice of the coupling agent is paramount as it dictates the sensitivity, stability, and selectivity of the assay. Phenolic compounds, such as resorcinol and its derivatives, are excellent candidates due to the activating effect of the hydroxyl groups on the aromatic ring, facilitating electrophilic substitution by the diazonium ion.
Comparative Performance: this compound vs. 4-Chlororesorcinol
While 4-Chlororesorcinol has been successfully employed as a coupling agent in the spectrophotometric determination of drugs like benzocaine, the introduction of additional chlorine atoms in this compound is hypothesized to modulate its reactivity and the spectral properties of the resulting azo dye.[1]
Hypothesized Reaction Mechanisms
The proposed coupling reaction of a diazotized primary aromatic amine-containing drug (Ar-N₂⁺) with both 4-Chlororesorcinol and this compound is depicted below. The coupling is expected to occur at the position para to one of the hydroxyl groups, which is highly activated.
Diagram: Hypothesized Azo-Coupling Reaction
Caption: Proposed reaction pathways for the formation of azo dyes.
The three electron-withdrawing chlorine atoms on the this compound ring are anticipated to influence the electronic properties of the resulting chromophore. This may lead to a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) and potentially an increase in the molar absorptivity, which would enhance the sensitivity of the assay.
Performance Metrics: A Comparative Table
The following table presents a comparison of the validated performance of 4-Chlororesorcinol in the determination of benzocaine with the hypothesized performance of this compound.[1] The projected values for this compound are based on established structure-activity relationships in chromogenic reagents.
| Performance Parameter | 4-Chlororesorcinol (Validated for Benzocaine)[1] | This compound (Hypothesized) | Rationale for Hypothesized Performance |
| λmax (nm) | 436 | > 436 (e.g., 450-480) | The increased electron-withdrawing nature of the three chlorine atoms may lead to a bathochromic shift. |
| Linearity Range (µg/mL) | 1 - 5 | Potentially wider or shifted to lower concentrations | Enhanced molar absorptivity could improve detection at lower concentrations. |
| Molar Absorptivity (L.mol⁻¹.cm⁻¹) | 3.722 x 10⁴ | > 3.722 x 10⁴ | The extended conjugation and electronic effects of the trichloro-substitution could increase the probability of electronic transitions. |
| Limit of Detection (LOD) (µg/mL) | 0.1924 | < 0.1924 | A higher molar absorptivity would lead to a lower detection limit for the same signal-to-noise ratio. |
| Limit of Quantification (LOQ) (µg/mL) | 0.6416 | < 0.6416 | Directly related to the LOD, a lower LOQ is expected with enhanced sensitivity. |
| Color Stability | Good | Good to Excellent | The steric hindrance and electronic stabilization from the three chlorine atoms may protect the azo linkage from degradation. |
| Reagent Availability & Cost | Commercially available, relatively low cost | Commercially available, potentially higher cost | Synthesis of this compound is a multi-step process. |
Experimental Protocols & Workflow
To ensure the trustworthiness and reproducibility of any analytical method, a rigorous validation process is essential. The following sections provide a detailed experimental protocol for the determination of a primary aromatic amine-containing drug using a resorcinol-based coupling agent, along with the necessary validation steps as per ICH guidelines.[2][3]
Materials and Reagents
-
Drug Standard: A certified reference standard of the primary aromatic amine-containing drug.
-
Sodium Nitrite (NaNO₂): Analytical grade.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Coupling Agent: 4-Chlororesorcinol or this compound, analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Solvent: Deionized water or other suitable solvent as determined by drug solubility.
-
Pharmaceutical Formulation: Tablets, capsules, or injections containing the drug of interest.
Instrumentation
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.
Preparation of Solutions
-
Drug Stock Solution (100 µg/mL): Accurately weigh 10 mg of the drug standard, dissolve it in a suitable solvent in a 100 mL volumetric flask, and make up to the mark.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of NaNO₂ in 100 mL of deionized water.
-
Hydrochloric Acid Solution (1 M): Dilute concentrated HCl as required.
-
Coupling Agent Solution (0.1% w/v): Dissolve 100 mg of 4-Chlororesorcinol or this compound in 100 mL of a suitable solvent (e.g., ethanol or dilute NaOH).
-
Sodium Hydroxide Solution (2 M): Dissolve 8 g of NaOH in 100 mL of deionized water.
Assay Procedure
-
Diazotization: To 1 mL of the drug working standard solution in a 10 mL volumetric flask, add 1 mL of 1 M HCl and 1 mL of 1% NaNO₂ solution. Allow the mixture to stand for 5 minutes at room temperature for complete diazotization.
-
Coupling: Add 2 mL of the 0.1% coupling agent solution (either 4-Chlororesorcinol or this compound) to the flask, followed by 2 mL of 2 M NaOH to make the medium alkaline.
-
Color Development: Make up the volume to 10 mL with deionized water and allow the solution to stand for 10-15 minutes for full color development.
-
Measurement: Measure the absorbance of the resulting colored solution at the predetermined λmax against a reagent blank prepared in the same manner but without the drug.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the spectrophotometric assay.
Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Analyze a series of drug concentrations to establish the range over which absorbance is directly proportional to concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Perform recovery studies by spiking a known amount of the drug standard into a placebo formulation. The percentage recovery should be within an acceptable range (typically 98-102%).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple samples of the same concentration. The relative standard deviation (RSD) should be low (typically <2%).
-
Specificity: Analyze a placebo formulation to ensure that excipients do not interfere with the assay at the analytical wavelength.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the drug that can be reliably detected and quantified, respectively.
Conclusion and Future Perspectives
This compound presents a compelling, albeit currently theoretical, alternative to established coupling reagents for the spectrophotometric analysis of primary aromatic amine-containing drugs. The electronic effects of its polychlorinated structure suggest the potential for enhanced sensitivity and a favorable shift in the spectral properties of the resulting azo dye.
This guide provides the foundational framework for a direct comparative study. By following the outlined experimental protocols and validation procedures, researchers can systematically evaluate the performance of this compound against 4-Chlororesorcinol or other coupling agents. Such a study would provide the empirical data needed to either validate the hypothesized advantages of this compound or to delineate the specific conditions under which it offers optimal performance. For drug development and quality control laboratories, the exploration of novel, high-performance analytical reagents like this compound is a crucial step towards developing more sensitive, robust, and efficient analytical methods.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 2,4,6-Trichlororesorcinol
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2,4,6-trichlororesorcinol. Given the limited direct research on this specific compound, we will draw upon established methodologies for the structurally similar and well-studied compound, 2,4,6-trichlorophenol (2,4,6-TCP), to provide a robust and scientifically sound approach. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the specificity of analytical methods for detecting this compound.
Introduction: The Imperative of Specificity in Analyte Detection
This compound, a chlorinated derivative of resorcinol, belongs to a class of compounds that are of interest due to their potential biological activities and environmental presence. As with any analytical method development, establishing the specificity of an assay is paramount. Cross-reactivity, the phenomenon where structurally related but distinct compounds are detected by an assay intended for a specific analyte, can lead to inaccurate quantification and false-positive results. Therefore, rigorous cross-reactivity studies are a critical component of assay validation.
This guide will walk you through the principles, experimental design, and data interpretation of cross-reactivity studies, using an immunoassay for the related compound 2,4,6-TCP as a practical example. The principles and methods described herein are directly applicable to the investigation of this compound.
Foundational Concepts: Understanding Cross-Reactivity in Immunoassays
Immunoassays are a common and powerful tool for the detection and quantification of a wide range of molecules, including small haptens like this compound. These assays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, leading to cross-reactivity.
The degree of cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and the interfering compound, and the specific characteristics of the antibody used.[1][2] It is crucial to recognize that cross-reactivity is not solely an intrinsic property of an antibody but can be influenced by the immunoassay format and the concentrations of the reagents used.[1]
Experimental Design for Cross-Reactivity Assessment
A systematic approach is essential for a thorough evaluation of cross-reactivity. The following steps outline a typical workflow for assessing the cross-reactivity of an antibody intended for this compound.
Selection of Potential Cross-Reactants
The first step is to identify a panel of compounds that have the potential to cross-react with the this compound antibody. This selection should be based on structural similarity. For this compound, logical candidates would include:
-
Other chlorinated resorcinols: Isomers with different chlorine substitution patterns.
-
Chlorinated phenols: Compounds like 2,4,6-trichlorophenol and its isomers.[3]
-
Resorcinol and its derivatives: The parent compound and other substituted resorcinols.
-
Metabolites: Known or predicted metabolites of this compound.[4]
Primary Analytical Method: Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used format for quantifying small molecules and is well-suited for cross-reactivity studies.[3][5]
References
- 1. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cest2015.gnest.org [cest2015.gnest.org]
- 4. The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chlorinated phenols on immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4,6-Trichlororesorcinol
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance products but also the critical knowledge to ensure safety and regulatory compliance in the laboratory. The handling and disposal of halogenated compounds like 2,4,6-Trichlororesorcinol demand a rigorous and well-understood protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety and environmental principles, ensuring that your laboratory's procedures are both effective and self-validating.
Section 1: Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundational step for its safe management. This compound, a chlorinated phenol derivative, presents multiple hazards that necessitate stringent handling controls.[1][2] Its toxicological profile requires that it be managed as a hazardous substance from acquisition to disposal.[3]
Table 1: Summary of Key Hazards for this compound
| Hazard Category | Description | Primary Sources |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | [3] |
| Skin & Eye Irritation | Causes skin irritation and serious, potentially damaging eye irritation.[1][3] | [1][3] |
| Carcinogenicity | Suspected of causing cancer (Category 2).[4] The U.S. EPA classifies the related compound 2,4,6-Trichlorophenol as a probable human carcinogen.[4] | [4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental contamination. | [2] |
| Combustion Hazard | Decomposes on heating, producing toxic and corrosive fumes such as hydrogen chloride and chlorine.[2] |[2] |
Given these hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: each piece of PPE serves as a direct barrier against a specific route of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification & Rationale |
|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) . Must be worn at all times. The goal is to prevent dermal absorption, as the compound is a known skin irritant.[2] Discard gloves immediately if contamination is suspected and after handling is complete. |
| Eye/Face Protection | Snug-fitting safety goggles or a full-face shield. Standard safety glasses are insufficient. This is critical to prevent splashes that can cause serious eye irritation or injury.[2][5] |
| Body Protection | Chemical-resistant lab coat. Worn fully fastened to protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor (OV) cartridges and particulate pre-filters. Required when handling the solid powder outside of a certified chemical fume hood or if aerosolization is possible. This prevents inhalation of the dust, which can irritate the respiratory tract.[2][5][7] |
Section 2: Waste Characterization & Regulatory Framework
Proper disposal begins with correct waste classification. This compound is a halogenated organic compound , a category of chemical waste that is strictly regulated due to its potential for environmental persistence and toxicity.[8][9]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes generated from the production or use of tri- and tetrachlorophenols are designated with specific hazardous waste codes, primarily from the "F-list" of non-specific source wastes.[10][11][12] For instance, discarded, unused formulations containing trichlorophenol are listed as F027 hazardous waste.[13][14]
The Core Principle: Due to its chemical structure and toxicological profile, all waste containing this compound must be managed as RCRA hazardous waste . It must never be mixed with non-hazardous trash or discharged down the sanitary sewer.[15]
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Methodology:
-
Waste Identification: Identify the waste stream. This includes pure, unused chemical, contaminated materials (e.g., weigh boats, wipes), and solutions containing this compound.
-
Container Selection:
-
Select a waste container that is chemically compatible with halogenated organics (e.g., glass or high-density polyethylene).
-
The container must have a secure, vapor-tight lid.
-
Ensure the container is clean, dry, and in good condition.[16]
-
-
Waste Segregation (Critical Step):
-
Labeling:
-
Label the waste container before adding any waste.
-
The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents and their approximate percentages.
-
The relevant hazard characteristics: Toxic, Environmental Hazard .
-
-
-
Waste Accumulation:
-
Always add waste to the container inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container securely closed at all times, except when actively adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, at or near the point of generation.
-
-
Request for Pickup: Once the container is full or you are finished generating this waste stream, submit a request for pickup to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.
Section 4: Emergency Procedures: Spill & Exposure Management
Accidents require a swift and correct response to mitigate harm.
-
Small Spill (Contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure your PPE is adequate (see Table 2).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools.
-
Place all contaminated materials into your designated halogenated hazardous waste container.[19]
-
Decontaminate the spill surface (see Section 5).
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire/inhalation hazard.
-
Contact your institution's EHS emergency line or local emergency services. Do not attempt to clean it up yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][20]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[3]
-
Section 5: Decontamination of Surfaces & Glassware
All non-disposable items that come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware or equipment with a suitable solvent (e.g., acetone or ethanol) that will solubilize the compound. This initial rinsate is hazardous waste and must be collected in your "Halogenated Organic Waste" container.
-
Secondary Wash: Wash the items with soap and hot water.[19]
-
Final Rinse: Rinse with deionized water.
-
Surface Decontamination: Wipe down contaminated work surfaces (fume hood, benchtop) with towels soaked in soap and water. All used towels and wipes are considered hazardous waste and must be disposed of accordingly.[21]
Section 6: Disposal Workflow Diagram
This diagram outlines the logical flow for the proper management of this compound waste in the laboratory.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. MSU Extension | Montana State University [apps.msuextension.org]
- 7. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. media.clemson.edu [media.clemson.edu]
- 12. wku.edu [wku.edu]
- 13. nyu.edu [nyu.edu]
- 14. actenviro.com [actenviro.com]
- 15. nems.nih.gov [nems.nih.gov]
- 16. nipissingu.ca [nipissingu.ca]
- 17. vumc.org [vumc.org]
- 18. epa.gov [epa.gov]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 21. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
Navigating the Handling of 2,4,6-Trichlororesorcinol: A Guide to Personal Protective Equipment
For Immediate Reference: Essential Personal Protective Equipment
| Task | Eye & Face Protection | Skin & Hand Protection | Respiratory Protection |
| Handling Solids (weighing, transfers) | ANSI Z87.1 compliant safety glasses with side shields | Nitrile or neoprene gloves, lab coat | NIOSH-approved N95 respirator if not handled in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile or neoprene gloves, chemically resistant apron over lab coat | Work in a certified chemical fume hood |
| Large-Scale Operations or Potential for Aerosolization | Face shield over chemical splash goggles | Nitrile or neoprene gloves, chemically resistant suit or coveralls | NIOSH-approved full-face respirator with organic vapor/particulate cartridges |
| Cleaning Spills | Face shield over chemical splash goggles | Heavy-duty nitrile or neoprene gloves, disposable coveralls | NIOSH-approved full-face respirator with organic vapor/particulate cartridges |
Introduction: Understanding the Risks of 2,4,6-Trichlororesorcinol
Core Principles of Protection: A Step-by-Step Approach to Safety
The selection of appropriate PPE is a critical step in ensuring the safety of laboratory personnel. This decision-making process should be guided by a thorough risk assessment of the specific procedures being undertaken.
Caption: PPE selection workflow based on risk assessment.
Eye and Face Protection: The First Line of Defense
Given that chlorinated phenols and resorcinols can cause serious eye irritation, robust eye and face protection is non-negotiable.[2][3]
-
For handling small quantities of solid: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required.
-
For preparing solutions or handling larger quantities: Chemical splash goggles are essential to provide a seal around the eyes, protecting against splashes.
-
For procedures with a high risk of splashing or aerosolization: A full-face shield should be worn in addition to chemical splash goggles to protect the entire face.
Skin and Hand Protection: A Barrier Against Irritation and Absorption
Chlorinated aromatic compounds can cause skin irritation and may be absorbed through the skin.[2][3] Therefore, appropriate skin and hand protection is critical.
-
Gloves: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard lab coat is sufficient for handling small quantities. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of properly.[4]
Respiratory Protection: Safeguarding Against Inhalation Hazards
While the vapor pressure of this compound is expected to be low at room temperature, the inhalation of dust particles or aerosols can be harmful. The closely related 2,4,6-Trichlorophenol is known to be harmful if inhaled.
-
Engineering Controls: Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the risk of inhalation.
-
Respirators: If a fume hood is not available or if there is a potential for generating significant dust or aerosols (e.g., during large-scale transfers or spill cleanup), a NIOSH-approved respirator is required.
-
For dusts, an N95 or higher particulate respirator may be sufficient.
-
For situations with the potential for both dust and organic vapors, a full-face respirator with combination organic vapor and particulate cartridges is recommended.
-
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond the selection of PPE and includes procedures for handling, storage, and disposal.
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat or coveralls
-
Respirator (if required)
-
Eye and face protection
-
Gloves
Doffing Sequence:
-
Gloves (peel off without touching the outside)
-
Lab coat or coveralls (peel off from the shoulders, turning it inside out)
-
Face shield and goggles
-
Respirator
-
Wash hands thoroughly with soap and water.
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal of Contaminated Materials
All disposable PPE and other materials contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste according to your institution's and local regulations.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and safe handling practices. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Remember that this guidance is based on the properties of similar compounds and should be used in conjunction with a comprehensive, procedure-specific risk assessment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
